2-Chloro-6-(trifluoromethyl)benzyl bromide
Description
The exact mass of the compound 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQANOAIVKWIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590642 | |
| Record name | 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-26-1 | |
| Record name | 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzyl bromide for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
2-Chloro-6-(trifluoromethyl)benzyl bromide, identified by the CAS Number 886500-26-1, is a highly functionalized aromatic halide that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its strategic substitution pattern—featuring a reactive benzyl bromide moiety alongside the electron-withdrawing chloro and trifluoromethyl groups—renders it a versatile reagent for introducing the 2-chloro-6-(trifluoromethyl)benzyl motif into a wide range of molecular scaffolds.
The trifluoromethyl (-CF3) group is of particular significance in drug design. Its incorporation into a molecule can dramatically enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, all of which are crucial pharmacokinetic properties.[3] Consequently, this compound serves as a valuable precursor for novel therapeutic agents and other biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications, and essential safety information.
Physicochemical and Structural Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 886500-26-1 | [1][2][4] |
| Molecular Formula | C₈H₅BrClF₃ | [1][2][4] |
| Molecular Weight | 273.48 g/mol | [4] |
| IUPAC Name | 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene | |
| Synonyms | 2-(Bromomethyl)-3-chlorobenzotrifluoride | [2] |
| Appearance | White to light yellow crystalline solid (inferred from similar compounds) | Inferred from[5] |
| Melting Point | 38-42 °C (for the analogous 2-Fluoro compound) | [5][6] |
| Boiling Point | Not available | |
| Density | Not available |
Synthesis Protocol: Wohl-Ziegler Bromination
The most direct and industrially relevant method for the synthesis of this compound is the free-radical bromination of the corresponding toluene derivative, 2-chloro-6-(trifluoromethyl)toluene. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is the method of choice for this transformation due to its high selectivity for the benzylic position.[7][8][9][10]
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is preferred over molecular bromine (Br₂) as it allows for a low, steady-state concentration of bromine radicals to be maintained throughout the reaction. This is crucial for favoring the desired substitution at the benzylic position over competitive addition reactions to the aromatic ring.[9][10]
-
Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is required to initiate the chain reaction by generating the initial bromine radicals. Azobisisobutyronitrile (AIBN) is a common choice as it decomposes at a convenient rate upon heating to produce nitrogen gas and cyanoisopropyl radicals, which then abstract a bromine atom from NBS.
-
Solvent (Carbon Tetrachloride or Acetonitrile): An inert solvent that is stable under free-radical conditions is essential. Carbon tetrachloride (CCl₄) is the traditional solvent for this reaction; however, due to its toxicity and environmental concerns, acetonitrile has emerged as a viable alternative.[10]
-
Reaction Monitoring: The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats on the surface of the reaction mixture upon completion.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-(trifluoromethyl)toluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.05 equivalents), to the solution.
-
Initiation and Reflux: Heat the reaction mixture to reflux. The reaction is typically initiated by the application of heat or irradiation with a UV lamp to facilitate the decomposition of the radical initiator.
-
Reaction Monitoring: Continue to heat the mixture at reflux until all of the NBS has been consumed, which can be visually confirmed by the disappearance of the dense NBS solid and the appearance of succinimide floating on the surface.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide by-product. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Caption: Wohl-Ziegler Synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
The utility of this compound in drug development is primarily as an electrophilic building block for the introduction of the 2-chloro-6-(trifluoromethyl)phenylmethyl moiety. This is typically achieved through nucleophilic substitution reactions where the bromide is displaced by a suitable nucleophile, such as an amine, alcohol, or thiol.
A notable example of the application of a structurally similar compound is in the synthesis of Elvitegravir, an integrase inhibitor used to treat HIV infection. The synthesis of Elvitegravir involves the use of 3-chloro-2-fluorobenzyl bromide, which undergoes a Negishi coupling reaction.[11] This highlights the importance of halogenated benzyl bromides as key intermediates in the synthesis of complex, biologically active molecules. The presence of the trifluoromethyl group in the title compound is expected to impart favorable pharmacokinetic properties to the resulting drug candidates.[3][12]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[2] It is a lachrymator and should be handled with care to avoid inhalation of its vapors or dust.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary for operations with a higher risk of splashing.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle in accordance with good industrial hygiene and safety procedures.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 886500-26-1 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Fluoro-6-(trifluoromethyl)benzyl bromide 98 239087-08-2 [sigmaaldrich.com]
- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Wohl-Ziegler Reaction [organic-chemistry.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
spectroscopic data for 2-Chloro-6-(trifluoromethyl)benzyl bromide NMR
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-6-(trifluoromethyl)benzyl bromide
Authored by: A Senior Application Scientist
Introduction
This compound is a highly functionalized aromatic compound, serving as a valuable building block in organic synthesis and drug discovery. Its unique substitution pattern, featuring a chloro group, a trifluoromethyl group, and a bromomethyl group on a benzene ring, imparts specific reactivity and properties that are of significant interest to researchers. Understanding the precise structure and electronic environment of this molecule is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution.
This technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying principles and experimental considerations necessary for accurate interpretation.
Molecular Structure and Predicted Spectroscopic Features
The structural characteristics of this compound dictate its NMR signature. The molecule's asymmetry means that all aromatic protons and carbons are chemically distinct. The strong electron-withdrawing nature of the chlorine and trifluoromethyl (CF₃) groups significantly influences the electronic environment of the aromatic ring and the benzylic methylene (-CH₂Br) group, leading to predictable shifts in the NMR spectra.[1]
Key Structural Features Influencing NMR Spectra:
-
Asymmetric Aromatic Ring: A 1,2,3-trisubstituted benzene ring leads to three unique aromatic proton signals and six unique aromatic carbon signals.
-
Electron-Withdrawing Substituents: The -Cl and -CF₃ groups are powerful inductive electron-withdrawing groups. The CF₃ group deshields nearby nuclei, shifting their signals downfield (to higher ppm values).[1]
-
Benzylic Methylene Group (-CH₂Br): These protons are adjacent to an electronegative bromine atom and the substituted aromatic ring, placing their signal in a characteristic downfield region.
-
Trifluoromethyl Group (-CF₃): The fluorine nuclei provide a distinct signal in ¹⁹F NMR and induce characteristic splitting in the ¹³C NMR spectrum due to C-F coupling.
Experimental Protocol for NMR Data Acquisition
The reliability of NMR data is contingent upon a robust experimental methodology. The following protocol describes a standard procedure for acquiring high-quality NMR spectra for a small organic molecule like this compound.
Step-by-Step Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm.[2]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Acquire with a proton-decoupled pulse sequence. ¹⁹F NMR is a highly sensitive technique and usually requires only a few scans.
-
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Spectroscopic Data Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is typically the first and most informative experiment for structural analysis. For this compound, the spectrum is divided into two distinct regions: the aromatic region and the aliphatic region containing the benzylic protons.
-
Aromatic Region (δ ~7.4-7.8 ppm): The three aromatic protons are chemically non-equivalent and will appear as a complex set of multiplets. Due to the ortho and meta couplings, one proton might appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), while the other two will likely be doublets of doublets. The strong deshielding effects of the adjacent -Cl and -CF₃ groups will push these signals significantly downfield.
-
Benzylic Methylene Protons (δ ~4.8 ppm): The two protons of the -CH₂Br group are chemically equivalent and have no adjacent proton neighbors, resulting in a sharp singlet. Their chemical shift is shifted downfield due to the deshielding effects of the adjacent bromine atom and the electron-withdrawing aromatic ring. For comparison, the benzylic protons in unsubstituted benzyl bromide appear around 4.44 ppm.[3]
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.75 | m | 1H | Ar-H |
| ~7.60 | m | 1H | Ar-H |
| ~7.45 | m | 1H | Ar-H |
| ~4.80 | s | 2H | -CH₂Br |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Aromatic Region (δ ~125-135 ppm): Due to the molecule's asymmetry, six distinct signals are expected for the aromatic carbons. The carbons directly attached to the substituents (-Cl, -CF₃, -CH₂Br) will have their chemical shifts significantly altered. The carbon bonded to the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
-
Trifluoromethyl Carbon (δ ~123 ppm, q): The carbon of the CF₃ group itself will be observed as a quartet with a large C-F coupling constant (typically >270 Hz).[4]
-
Benzylic Methylene Carbon (δ ~30 ppm): The signal for the -CH₂Br carbon will appear in the aliphatic region, shifted downfield from a typical alkane due to the attached bromine.
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity (from C-F coupling) | Assignment |
|---|---|---|
| ~135 | s | C-CH₂Br |
| ~133 | s | C-Cl |
| ~131 | q | C-CF₃ |
| ~130 | s | Ar-CH |
| ~129 | s | Ar-CH |
| ~127 | s | Ar-CH |
| ~123 | q (¹JCF ≈ 274 Hz) | -CF₃ |
| ~30 | s | -CH₂Br |
¹⁹F NMR Spectrum Analysis
¹⁹F NMR is exceptionally useful for confirming the presence and electronic environment of fluorine-containing groups.[5] The technique is highly sensitive and has a wide chemical shift range, making it an excellent diagnostic tool.
-
Trifluoromethyl Signal (δ ~ -60 to -64 ppm): The three fluorine atoms of the CF₃ group are chemically equivalent and will give rise to a single, sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is characteristic for a CF₃ group attached to an aromatic ring.[4] This signal provides unambiguous confirmation of the trifluoromethyl moiety.
Table 3: Predicted ¹⁹F NMR Data (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|
| ~ -62 | s | -CF₃ |
Conclusion
The comprehensive NMR analysis (¹H, ¹³C, and ¹⁹F) provides a complete and unambiguous structural confirmation of this compound. The predicted chemical shifts, multiplicities, and coupling patterns are consistent with the known effects of halogen and trifluoromethyl substituents on aromatic systems. This guide serves as a valuable resource for scientists, enabling them to confidently identify this key synthetic intermediate and understand its electronic properties, which are crucial for designing and executing further chemical transformations.
References
Mass Spectrometry of 2-Chloro-6-(trifluoromethyl)benzyl bromide: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-6-(trifluoromethyl)benzyl bromide, a reactive intermediate of significant interest in pharmaceutical and agrochemical synthesis. This document delves into the core principles of its ionization and fragmentation behavior, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization. We will explore optimal analytical workflows, including sample preparation, and a detailed examination of its predicted fragmentation pathways under electron ionization. This guide is designed to bridge theoretical knowledge with practical application, ensuring scientifically sound and reproducible results.
Introduction: The Significance of Characterizing this compound
This compound (C8H5BrClF3, MW: 273.48 g/mol ) is a highly functionalized aromatic compound. Its utility as a building block in the synthesis of complex organic molecules necessitates robust analytical methods for its identification and purity assessment. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the structural elucidation of such compounds. Understanding the mass spectrometric behavior of this molecule is not merely an academic exercise; it is critical for reaction monitoring, impurity profiling, and ensuring the quality of downstream products in regulated environments.
The presence of a trifluoromethyl group, a chlorine atom, and a reactive benzyl bromide moiety presents a unique and interesting fragmentation pattern. The electron-withdrawing nature of the trifluoromethyl and chloro substituents significantly influences the stability of the benzyl cation and the subsequent fragmentation pathways.
Analytical Workflow: A Strategic Approach
The successful mass spectrometric analysis of this compound hinges on a well-defined analytical workflow. Given its volatility and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for its analysis.
Caption: GC-MS workflow for this compound.
Experimental Protocols
Sample Preparation: Ensuring Integrity
The reactive nature of the benzyl bromide moiety necessitates careful sample preparation to prevent degradation.
Protocol:
-
Solvent Selection: Dissolve a small, accurately weighed amount of the sample (approximately 1 mg/mL) in a high-purity, volatile, and aprotic solvent such as dichloromethane or ethyl acetate. Avoid nucleophilic solvents like alcohols that can react with the benzyl bromide.
-
Inert Vials: Use inert glass autosampler vials with PTFE-lined screw caps to prevent any potential reaction with the vial or cap material.
-
Concentration: For initial screening, a concentration of 10-100 µg/mL is often sufficient. The final concentration should be optimized based on instrument sensitivity.
-
Minimizing Water: Ensure all solvents and vials are dry to prevent hydrolysis of the benzyl bromide.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| Injector Type | Split/Splitless | Allows for a wide range of sample concentrations. A split injection (e.g., 20:1) is recommended to prevent column overloading. |
| Injector Temperature | 250 °C | Sufficient to ensure volatilization without causing significant thermal degradation of the analyte. |
| Carrier Gas | Helium | Provides good chromatographic resolution. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for many capillary columns. |
| GC Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column suitable for a wide range of aromatic compounds. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A typical temperature program to ensure good separation from any impurities or solvent front. |
| Ion Source | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | A standard energy that provides a good balance of molecular ion and fragment ion intensities. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole analyzers are robust and widely available. TOF analyzers offer higher resolution and mass accuracy. |
| Scan Range | m/z 40-400 | A suitable range to capture the molecular ion and all significant fragment ions. |
Deciphering the Fragmentation Pattern: A Mechanistic Approach
Under electron ionization, this compound will undergo a series of predictable fragmentation events. The primary fragmentation pathways are dictated by the stability of the resulting cations.
Caption: Predicted fragmentation pathways of this compound.
The Molecular Ion
The molecular ion peak ([M]⁺•) will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in a cluster of peaks at m/z 272, 274, and 276. The relative intensities of these peaks are a key diagnostic feature for confirming the elemental composition.
Pathway 1: The Dominant Benzylic Cleavage and Tropylium Ion Formation
The most favorable fragmentation pathway for benzyl halides is the cleavage of the carbon-halogen bond to form a stable benzyl cation. In this case, the loss of a bromine radical (•Br) from the molecular ion will lead to the formation of the 2-chloro-6-(trifluoromethyl)benzyl cation at m/z 193 (for ³⁵Cl) and 195 (for ³⁷Cl).
This benzylic cation is expected to undergo rearrangement to the more stable, aromatic substituted tropylium ion. While the exact structure is a seven-membered ring, for simplicity, it is often represented as the benzyl cation. This fragment is likely to be the base peak in the spectrum due to its high stability.
Pathway 2: Alternative Halogen and Substituent Loss
While less favorable than bromide loss, the loss of a chlorine radical (•Cl) can also occur, leading to a fragment ion at m/z 237 (for ⁷⁹Br) and 239 (for ⁸¹Br). Additionally, the cleavage of the carbon-carbon bond between the aromatic ring and the trifluoromethyl group can result in the loss of a trifluoromethyl radical (•CF3), yielding an ion at m/z 203 (for ³⁵Cl and ⁷⁹Br) and 205 (for the other isotopes).
Pathway 3: Secondary Fragmentation
The primary fragment ion, the 2-chloro-6-(trifluoromethyl)benzyl cation (m/z 193/195), can undergo further fragmentation. A likely secondary fragmentation is the loss of a chlorine atom to form the trifluoromethylbenzyl cation at m/z 158.
Data Interpretation: A Summary of Key Ions
The following table summarizes the expected key ions and their significance in the mass spectrum of this compound.
| m/z (Isotopes) | Proposed Structure | Significance |
| 272, 274, 276 | [C8H5BrClF3]⁺• | Molecular Ion |
| 193, 195 | [C8H5ClF3]⁺ | Base Peak , Substituted Tropylium Ion (Loss of •Br) |
| 237, 239 | [C8H5BrF3]⁺ | Loss of •Cl |
| 203, 205 | [C8H5BrCl]⁺ | Loss of •CF3 |
| 158 | [C8H5F3]⁺ | Secondary fragmentation (Loss of Cl from m/z 193) |
Conclusion: A Powerful Tool for a Key Intermediate
The mass spectrometric analysis of this compound, particularly by GC-MS, provides a wealth of structural information. A thorough understanding of its characteristic fragmentation patterns, dominated by the formation of a stable substituted tropylium ion, allows for its unambiguous identification. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and scientists in the pharmaceutical and chemical industries, enabling them to confidently characterize this important synthetic building block. By employing the outlined methodologies, laboratories can ensure the quality and integrity of their materials and processes.
reactivity of the benzylic bromide in 2-Chloro-6-(trifluoromethyl)benzyl bromide
An In-depth Technical Guide to the Reactivity of 2-Chloro-6-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound (CAS No. 886500-26-1), a crucial building block in modern medicinal chemistry and materials science. The unique substitution pattern on the aromatic ring, featuring two ortho substituents with opposing electronic and steric demands, imparts a complex and nuanced reactivity profile. This document delves into the mechanistic underpinnings of its behavior in nucleophilic substitution reactions, balancing the inherent tendencies of primary benzylic halides with the profound influence of steric hindrance and powerful electron-withdrawing effects. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to equip researchers with the predictive understanding necessary to effectively utilize this versatile reagent in complex synthetic applications.
Introduction: A Molecule of Strategic Importance
This compound belongs to the class of benzylic halides, compounds known for their utility as alkylating agents in organic synthesis. Its value in drug development is significantly enhanced by the presence of the trifluoromethyl (CF₃) group, a moiety frequently incorporated to improve metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] However, the reactivity of the benzylic bromide is not straightforward. The presence of two substituents, a chloro and a trifluoromethyl group, positioned ortho to the bromomethyl group, creates a unique chemical environment that profoundly modulates its reactivity. Understanding the interplay of these structural features is paramount for predicting reaction outcomes and optimizing experimental conditions.
| Property | Value | Source |
| CAS Number | 886500-26-1 | [3][4][5] |
| Molecular Formula | C₈H₅BrClF₃ | [3][4] |
| Molecular Weight | 289.48 g/mol | [6] |
| Appearance | White to light yellow solid/crystal | [1] |
| Classification | Skin Corrosive 1B, Causes severe skin burns and eye damage | [3] |
The Dichotomy of Reactivity: Electronic vs. Steric Effects
The reactivity of a benzylic halide in nucleophilic substitution reactions is governed by its ability to undergo either a concerted bimolecular (Sₙ2) or a stepwise unimolecular (Sₙ1) mechanism.[7][8] For this compound, the choice of pathway is complicated by competing electronic and steric factors.
Electronic Destabilization
The trifluoromethyl (CF₃) group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily through a strong negative inductive effect (-I).[9][10] The ortho-chloro substituent further contributes to this electron withdrawal.
-
Impact on Sₙ1 Pathway: An Sₙ1 reaction proceeds through a carbocation intermediate.[11][12] The powerful electron-withdrawing nature of the CF₃ and Cl groups would severely destabilize the formation of a positive charge on the adjacent benzylic carbon. This makes the Sₙ1 pathway energetically unfavorable.
-
Impact on Sₙ2 Pathway: In an Sₙ2 reaction, the nucleophile attacks the carbon atom as the leaving group departs in a single, concerted step.[7] The transition state involves a partial buildup of negative charge on the leaving group and the incoming nucleophile. While the electron-withdrawing groups can polarize the C-Br bond, making the carbon more electrophilic, they do not fundamentally favor the Sₙ2 transition state to the same degree they disfavor the Sₙ1 carbocation.
Overwhelming Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms that obstructs a chemical reaction.[13][14] In the case of this compound, the two bulky groups in the ortho positions create a formidable shield around the benzylic carbon.
-
Impact on Sₙ2 Pathway: The Sₙ2 mechanism requires a specific trajectory of attack for the incoming nucleophile—a "backside attack" 180° opposite to the leaving group.[15] The ortho-chloro and ortho-trifluoromethyl groups physically block this approach, significantly increasing the activation energy for the Sₙ2 pathway.[13][16] Generally, ortho-substituted benzyl halides react more slowly than their para-isomers due to this effect.[16]
-
Impact on Sₙ1 Pathway: Steric hindrance does not directly inhibit the rate-determining step of an Sₙ1 reaction (the departure of the leaving group). However, as established, this pathway is already electronically disfavored.
The following diagram illustrates the mechanistic crossroads for this molecule.
Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.
Experimental Protocol: Synthesis of a Benzylated Amine
This protocol provides a representative, self-validating method for the N-alkylation of a primary amine using this compound. The rationale behind each step is explained to ensure both technical accuracy and reproducibility.
Objective: To synthesize N-(2-Chloro-6-(trifluoromethyl)benzyl)aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate, Hexanes for chromatography
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 equiv).
-
Causality: K₂CO₃ is a mild inorganic base used to neutralize the HBr byproduct of the reaction, driving the equilibrium towards the product. Using an anhydrous base and solvent prevents unwanted hydrolysis of the benzyl bromide.
-
Flush the apparatus with an inert gas (Nitrogen or Argon).
-
Causality: This prevents atmospheric moisture from entering the reaction, which could lead to side reactions.
-
-
Addition of Reagents:
-
Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the benzyl bromide).
-
Causality: Acetonitrile is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophile (aniline) as strongly, leaving it more reactive.[8]
-
Add aniline (1.1 equiv) to the stirring suspension, followed by this compound (1.0 equiv).
-
Causality: A slight excess of the amine nucleophile ensures complete consumption of the limiting benzyl bromide electrophile.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to 60-70 °C using a heating mantle.
-
Causality: The attenuated reactivity of the substrate due to steric hindrance necessitates heating to provide sufficient thermal energy to overcome the activation barrier.
-
Monitor the reaction progress by TLC every 1-2 hours. Spot the reaction mixture against the starting benzyl bromide. A typical mobile phase would be 20% Ethyl Acetate in Hexanes.
-
Trustworthiness: Reaction monitoring is a critical self-validating step. The reaction is complete when the starting benzyl bromide spot has been completely consumed, as visualized under UV light.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and salts, washing the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality: Chromatography separates the desired product from unreacted aniline and any minor byproducts, yielding the pure compound.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
-
The following workflow diagram summarizes the experimental procedure.
Caption: Experimental workflow for the synthesis of a benzylated amine.
Safety and Handling
This compound is a hazardous substance that must be handled with appropriate precautions in a well-ventilated fume hood.[3]
-
Hazards: Causes severe skin burns and eye damage. It is a lachrymator (tear-producing) and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Keep away from moisture, strong bases, and oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is a delicate balance of competing factors. While its primary benzylic halide structure suggests a predisposition for Sₙ2 reactions, this pathway is severely hindered by the two ortho substituents. Concurrently, the strong electron-withdrawing character of these groups destabilizes the carbocation intermediate required for an Sₙ1 pathway. The practical consequence is a moderately reactive alkylating agent that requires carefully considered, often elevated, reaction conditions to achieve efficient substitution. For the medicinal chemist and synthetic researcher, a thorough understanding of this mechanistic dichotomy is essential for leveraging this building block to its full potential in the synthesis of complex molecular targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | 886500-26-1 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Chloro-6-(trifluoromethyl)benzyl bromide
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-Chloro-6-(trifluoromethyl)benzyl bromide (CAS No. 886500-26-1).[1][2][3] As a highly functionalized aromatic building block, understanding its reactivity is paramount for its effective utilization in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document delineates the theoretical principles governing the regioselectivity of EAS on this substrate, focusing on the interplay of the chloro, trifluoromethyl, and bromomethyl substituents. We provide field-proven insights into the feasibility of various EAS reactions, including nitration, halogenation, and sulfonation, and explain the inherent limitations regarding Friedel-Crafts reactions. Detailed experimental protocols and predictive data are presented to guide researchers in their synthetic endeavors.
Introduction: The Structural and Electronic Landscape
This compound is a trifecta of functionality on an aromatic core. Its synthetic utility stems from the orthogonal reactivity of its constituent parts: the benzylic bromide handle, ripe for nucleophilic substitution, and the aromatic ring, which can be further functionalized via electrophilic substitution. However, the electronic nature of the ring is complex, being heavily influenced by three distinct substituents. A successful synthetic strategy hinges on a robust understanding of how these groups collectively modulate the ring's nucleophilicity and direct incoming electrophiles.
The benzene ring is substituted with:
-
A Chloro group (-Cl): An electron-withdrawing group by induction (-I effect) but an electron-donating group by resonance (+M effect). Overall, it is a deactivating, ortho, para-director.[4][5]
-
A Trifluoromethyl group (-CF3): A potent electron-withdrawing group purely by induction (-I effect), with no resonance contribution. It is a strongly deactivating, meta-director.[4][6]
-
A Bromomethyl group (-CH2Br): The CH2 moiety is weakly activating, but the attached bromine atom exerts a mild inductive electron-withdrawing effect. It is considered a weakly deactivating, ortho, para-director.
The confluence of two strong deactivating groups (-Cl and -CF3) renders the aromatic ring significantly electron-deficient and thus, substantially less reactive towards electrophiles than benzene itself.[7][8] This inherent low reactivity is a critical consideration for any planned EAS reaction.
Predicting Regioselectivity: A Consensus of Directing Effects
The primary challenge in the functionalization of this molecule is predicting the site of electrophilic attack. The three available positions on the ring are C3, C4, and C5. The directing influence of each substituent must be considered in concert.
Caption: Competing directing effects on the aromatic ring.
-
-Cl (at C2): Directs ortho to C3 and para to C5.
-
-CF3 (at C6): Directs meta to C3 and C5. However, its strongest deactivating effect is felt at the ortho (C5) and para (C3) positions, making them less favorable. It also directs meta to C4.
-
-CH2Br (at C1): Directs para to C4. Its ortho positions (C2, C6) are blocked.
Consensus:
-
Position 3: Activated by -Cl (ortho), but deactivated by -CF3 (para).
-
Position 5: Activated by -Cl (para), but strongly deactivated by -CF3 (ortho).
-
Position 4: Activated by -CH2Br (para) and is meta to both deactivating groups (-Cl and -CF3), making it the least electronically disfavored position.
Caption: Rationale for regioselectivity based on intermediate stability.
Feasible Electrophilic Aromatic Substitution Reactions
Given the highly deactivated nature of the ring, only reactions employing potent electrophiles under forcing conditions are expected to be successful.
Nitration
Nitration is one of the most viable EAS reactions for this substrate due to the strong electrophilicity of the nitronium ion (NO₂⁺). Harsh conditions are required.
Predicted Major Product: 2-(Bromomethyl)-1-chloro-5-nitro-3-(trifluoromethyl)benzene.
Protocol: Nitration of this compound
-
Reagent Preparation: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (98%, 5 equivalents) to 0°C in an ice-salt bath.
-
Formation of Nitrating Mixture: Slowly add fuming nitric acid (>90%, 1.2 equivalents) to the sulfuric acid while maintaining the temperature below 10°C.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of cold concentrated sulfuric acid and add it dropwise to the nitrating mixture. The internal temperature should be rigorously controlled and kept below 15°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 10-15°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-nitro derivative.
Halogenation
Direct halogenation of the aromatic ring requires a Lewis acid catalyst and will be sluggish. It is crucial to distinguish this reaction from the radical-mediated benzylic halogenation used to synthesize the starting material.[9]
Predicted Major Product: 2-(Bromomethyl)-5-bromo-1-chloro-3-(trifluoromethyl)benzene.
Protocol: Bromination of this compound
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent) and a suitable inert solvent (e.g., 1,2-dichloroethane).
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 1.1 equivalents) to the solution.
-
Reagent Addition: Add liquid bromine (Br₂, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to 50-60°C and stir for 12-24 hours. The reaction should be monitored for the consumption of starting material.
-
Workup: Cool the reaction to room temperature and quench by slowly adding it to an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Sulfonation
Sulfonation using fuming sulfuric acid is possible, though the reaction is reversible.[7]
Predicted Major Product: 3-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzenesulfonic acid.
Protocol: Sulfonation
-
Reaction: Add this compound (1.0 equivalent) to fuming sulfuric acid (20% SO₃) at room temperature.
-
Heating: Heat the mixture to 80-100°C for several hours.
-
Workup: Cool the reaction and carefully quench it by pouring it onto ice. The sulfonic acid product may precipitate or remain in the aqueous solution.
-
Isolation: The product can often be isolated by salting out with NaCl and subsequent filtration.
Infeasible Reactions: The Friedel-Crafts Limitation
A critical takeaway for any researcher working with this substrate is the futility of Friedel-Crafts alkylation and acylation reactions.
Causality of Failure:
-
Extreme Deactivation: The powerful electron-withdrawing effects of the -CF3 and -Cl groups reduce the nucleophilicity of the benzene ring to a point where it cannot attack the relatively weak electrophiles generated in Friedel-Crafts reactions (carbocations or acylium ions).[10][11][12]
-
Catalyst Complexation: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the oxygen of the acyl group, further increasing the deactivation. For substrates with amine groups, this complexation is a well-known cause of reaction failure.[13] While not containing an amine, the principle of catalyst engagement with deactivating functionalities is relevant.
Attempting these reactions will almost certainly result in the recovery of unreacted starting material. This insight prevents the waste of valuable resources and time on synthetically non-viable routes.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 886500-26-1 [chemicalbook.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. columbia.edu [columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. reddit.com [reddit.com]
- 12. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Chloro-6-(trifluoromethyl)benzyl Bromide in SN2 Reactions
Introduction: A Versatile Electrophile for Complex Molecule Synthesis
2-Chloro-6-(trifluoromethyl)benzyl bromide is a highly functionalized electrophilic reagent pivotal in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical and agrochemical development. Its chemical structure, featuring a primary benzylic bromide, renders it an excellent candidate for bimolecular nucleophilic substitution (SN2) reactions. The strategic placement of two potent electron-withdrawing groups—a chlorine atom and a trifluoromethyl group—on the aromatic ring significantly modulates the reactivity of the benzylic carbon, offering unique advantages in synthetic design. The trifluoromethyl group, in particular, is a valued substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates[1].
This guide provides an in-depth exploration of the application of this compound in SN2 reactions. It delves into the mechanistic nuances influenced by its unique substitution pattern and offers detailed, field-proven protocols for its reaction with a variety of nucleophiles.
Scientific Principles: Unpacking the Reactivity of this compound
The SN2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously[2][3]. For benzylic halides, this pathway is generally favored for primary and secondary substrates[4].
The Electronic Impact of Ortho-Substituents
The reactivity of this compound in SN2 reactions is a direct consequence of the electronic properties of its substituents. Both the chloro and trifluoromethyl groups are strongly electron-withdrawing. In a classical SN2 transition state, there is a buildup of negative charge on the central carbon atom as the nucleophile forms a new bond and the leaving group departs. Electron-withdrawing groups on the benzene ring can destabilize this transition state, thereby decreasing the reaction rate compared to unsubstituted benzyl bromide[5][6]. However, the presence of a π-system in benzylic halides can stabilize the SN2 transition state through conjugation, which can counteract the deactivating effect of electron-withdrawing groups to some extent[5][7][8].
Despite the potential for a reduced reaction rate, the primary nature of the benzylic carbon in this compound strongly disfavors the competing SN1 pathway, which would proceed through a highly unstable primary carbocation. Therefore, the SN2 mechanism remains the predominant pathway for this reagent. The choice of reaction conditions, particularly the solvent and base, becomes crucial in achieving efficient transformations.
Visualizing the SN2 Pathway
Caption: Generalized SN2 reaction mechanism.
Experimental Protocols
Safety First: this compound is a corrosive and lachrymatory substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: Synthesis of Ethers (O-Alkylation)
This protocol details the synthesis of a benzyl ether via the Williamson ether synthesis, a classic SN2 reaction.
-
Reaction:
-
This compound + Phenol → 2-Chloro-6-(trifluoromethyl)benzyl phenyl ether
-
-
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a slurry.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetone and add it to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Synthesis of Amines (N-Alkylation)
This protocol describes the synthesis of a secondary amine.
-
Reaction:
-
This compound + Aniline → N-(2-Chloro-6-(trifluoromethyl)benzyl)aniline
-
-
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a round-bottom flask, dissolve aniline (1.1 eq) and potassium carbonate (2.0 eq) or triethylamine (1.5 eq) in anhydrous acetonitrile or DMF.
-
Add a solution of this compound (1.0 eq) in the same solvent to the mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C if the reaction is sluggish. Monitor by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Protocol 3: Synthesis of Thioethers (S-Alkylation)
This protocol outlines the preparation of a benzyl thioether.
-
Reaction:
-
This compound + Thiophenol → 2-Chloro-6-(trifluoromethyl)benzyl phenyl sulfide
-
-
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Ethanol or Methanol
-
-
Procedure:
-
To a solution of thiophenol (1.0 eq) in ethanol, add powdered sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir until a clear solution is obtained.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC. The reaction is typically fast.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
-
Protocol 4: Synthesis via C-Alkylation of Active Methylene Compounds
This protocol describes the alkylation of a β-ketoester.
-
Reaction:
-
This compound + Ethyl acetoacetate → Ethyl 2-(2-chloro-6-(trifluoromethyl)benzyl)acetoacetate
-
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃)
-
Ethanol or DMF, anhydrous
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol or suspend potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the base at 0 °C.
-
After stirring for 30 minutes, add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Neutralize the reaction mixture with dilute acid (e.g., 1M HCl) and extract with an organic solvent.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
-
Data Presentation: Summary of Reaction Conditions
| Nucleophile Type | Example Nucleophile | Base | Solvent | Typical Temperature |
| Oxygen | Phenol | K₂CO₃ | Acetone | Reflux |
| Nitrogen | Aniline | K₂CO₃ or Et₃N | Acetonitrile, DMF | RT to 60 °C |
| Sulfur | Thiophenol | NaOH or K₂CO₃ | Ethanol, Methanol | Room Temperature |
| Carbon | Ethyl acetoacetate | NaOEt or K₂CO₃ | Ethanol, DMF | 0 °C to RT |
Experimental Workflow Visualization
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bipublication.com [bipublication.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-alkylation using 2-Chloro-6-(trifluoromethyl)benzyl bromide
<_ _>
Introduction
N-alkylation of amines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The strategic introduction of alkyl groups to a nitrogen atom can profoundly alter the parent molecule's steric and electronic properties, thereby influencing its biological activity and physical characteristics. This guide provides a comprehensive technical overview and detailed protocols for the N-alkylation of primary and secondary amines using the versatile, albeit reactive, alkylating agent: 2-Chloro-6-(trifluoromethyl)benzyl bromide.
This specific benzyl bromide derivative is of particular interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of the target molecule. However, its reactivity also presents challenges, such as the potential for overalkylation and side reactions. This document will address these challenges by providing insights into reaction mechanisms, optimization strategies, and detailed, step-by-step protocols.
Reaction Mechanism and Key Considerations
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this concerted, single-step process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon, concurrently displacing the bromide leaving group.[1] The rate of this reaction is dependent on the concentration of both the amine and the alkylating agent.[1]
Several factors critically influence the outcome of this SN2 reaction:
-
Nucleophilicity of the Amine: The reactivity of the amine is paramount. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. The electronic nature of the substituents on the amine also plays a role; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it.
-
Steric Hindrance: The SN2 reaction is highly sensitive to steric bulk around the reaction centers.[2] Increased steric hindrance on either the amine or the electrophile will decrease the reaction rate.[2]
-
Leaving Group Ability: Bromide is an excellent leaving group, facilitating the nucleophilic attack.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), are generally preferred for SN2 reactions.[2][3] These solvents can solvate the cation of any base used, leaving the anionic nucleophile more reactive.[3] Protic solvents, on the other hand, can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its nucleophilicity and slows the reaction.[2]
-
Base Selection: A base is typically required to neutralize the hydrogen bromide (HBr) generated during the reaction. The choice of base is crucial to prevent unwanted side reactions. A non-nucleophilic, sterically hindered base is often ideal to deprotonate the resulting ammonium salt without competing with the amine in attacking the alkylating agent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and diisopropylethylamine (DIPEA).
Controlling Overalkylation
A significant challenge in the N-alkylation of primary amines is the potential for the mono-alkylated product, a secondary amine, to react further with the alkylating agent to form a tertiary amine, and subsequently a quaternary ammonium salt.[4][5] This "runaway" reaction occurs because the primary amine product is often more nucleophilic than the starting amine.[5] To favor mono-alkylation, several strategies can be employed:
-
Stoichiometry Control: Using a large excess of the starting amine relative to the alkylating agent increases the probability of the alkylating agent reacting with the more abundant starting material.[6]
-
Slow Addition of the Alkylating Agent: Adding the this compound slowly to the reaction mixture maintains a low concentration of the alkylating agent, which can favor the initial mono-alkylation step.[7]
-
Strategic Base Selection: The use of a bulky base can sometimes help to minimize overalkylation.[6]
Experimental Protocols
Safety Precautions
This compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[8][9][10] It may also cause respiratory irritation.[8] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] An emergency eye wash and safety shower should be readily accessible.[8] In case of fire, use alcohol-resistant foam, carbon dioxide, or dry powder for extinction.[8] Thermal decomposition can generate hazardous products, including carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[8]
Protocol 1: N-Alkylation of a Primary Amine
This protocol details the mono-N-alkylation of a generic primary amine. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered and dried
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous DMF.
-
Add finely powdered and dried potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture via a syringe.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated secondary amine.
Troubleshooting:
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature or using a more polar aprotic solvent like DMSO.[11] The addition of a catalytic amount of potassium iodide (KI) can sometimes accelerate the reaction by in situ formation of the more reactive benzyl iodide.[11]
-
Overalkylation: If significant amounts of the di-alkylated product are observed, reduce the equivalents of the alkylating agent and add it more slowly to the reaction mixture.[7] Using a larger excess of the primary amine can also favor mono-alkylation.[6]
Protocol 2: N-Alkylation of a Secondary Amine
This protocol describes the N-alkylation of a secondary amine to form a tertiary amine.
Materials:
-
Secondary Amine (1.0 eq)
-
This compound (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the secondary amine (1.0 eq) in anhydrous acetonitrile.
-
Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x) to remove any remaining HBr salts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tertiary amine.
Data Presentation
The following table provides a general guideline for reaction conditions. Optimal conditions may vary depending on the specific amine substrate.
| Amine Type | Alkylating Agent (eq) | Base (eq) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary | 1.1 - 1.5 | K₂CO₃ (2.0) | DMF | 50 - 70 | 4 - 12 |
| Secondary | 1.2 - 1.5 | DIPEA (1.5) | MeCN | Reflux | 6 - 24 |
Product Characterization
The successful synthesis of the N-alkylated product should be confirmed by appropriate spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show the appearance of new signals corresponding to the benzylic protons and carbons of the introduced 2-chloro-6-(trifluoromethyl)benzyl group. ¹⁹F NMR can be used to confirm the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the N-alkylated product.
-
Infrared (IR) Spectroscopy: Changes in the N-H stretching region (for primary amine reactions) can be observed.
Visualization of Experimental Workflow
Caption: General experimental workflow for the N-alkylation protocol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.pt [fishersci.pt]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols: 2-Chloro-6-(trifluoromethyl)benzyl Bromide as a Protecting Group for Alcohols
Introduction: A Strategic Addition to the Chemist's Toolbox
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and cleanly removed under mild and specific protocols. While the classical benzyl (Bn) ether has long been a stalwart for the protection of alcohols, the demand for protecting groups with tailored stability and orthogonal reactivity profiles has driven the exploration of substituted analogues.
This guide introduces the 2-chloro-6-(trifluoromethyl)benzyl (CTB) group as a valuable addition to the repertoire of alcohol protecting groups for researchers, scientists, and drug development professionals. The presence of two strong electron-withdrawing groups on the aromatic ring—a chlorine atom and a trifluoromethyl group—is anticipated to significantly modulate the reactivity of the benzylic position and the stability of the resulting ether linkage. This modification offers potential advantages in terms of stability towards certain cleavage conditions and may provide unique orthogonality in complex synthetic routes.
These application notes provide a comprehensive overview of the CTB protecting group, including detailed, field-proven protocols for its installation and removal, a discussion of its anticipated stability profile, and a guide to its effective implementation in synthesis.
Properties and Rationale for Use
The 2-chloro-6-(trifluoromethyl)benzyl group offers a unique electronic profile compared to the traditional benzyl group. The key characteristics and the rationale for its use are outlined below:
-
Enhanced Stability: The electron-withdrawing nature of the chloro and trifluoromethyl substituents is expected to decrease the electron density at the benzylic carbon. This deactivation should render the CTB ether more stable towards acidic conditions and certain oxidative cleavage reagents compared to standard benzyl or p-methoxybenzyl (PMB) ethers.
-
Orthogonality: The modified stability profile of the CTB group may allow for its selective retention while other, more labile protecting groups are removed. Conversely, specific conditions can be tailored for its removal in the presence of other functional groups.
-
Reactivity in Protection Reactions: 2-Chloro-6-(trifluoromethyl)benzyl bromide is a reactive benzylic halide, amenable to standard Williamson ether synthesis conditions for the protection of a wide range of primary and secondary alcohols.
| Property | Description |
| Chemical Name | This compound |
| Synonyms | 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene |
| CAS Number | 886500-26-1 |
| Molecular Formula | C₈H₅BrClF₃ |
| Molecular Weight | 273.48 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
Experimental Protocols
The following protocols are based on well-established procedures for the protection and deprotection of benzyl ethers, with specific considerations for the use of this compound.
Protocol 1: Protection of Alcohols via Williamson Ether Synthesis
This protocol describes the formation of a 2-chloro-6-(trifluoromethyl)benzyl ether from an alcohol.
Workflow for Alcohol Protection:
Synthesis of Pharmaceutical Intermediates with 2-Chloro-6-(trifluoromethyl)benzyl Bromide: Application Notes and Protocols
Introduction: The Strategic Importance of the 2-Chloro-6-(trifluoromethyl)benzyl Moiety in Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved biological activity and bioavailability.[1] The 2-chloro-6-(trifluoromethyl)benzyl group represents a valuable synthon that introduces this critical moiety, along with a sterically hindered and electronically distinct phenyl ring, into a target molecule.
This guide provides a comprehensive overview of the synthetic applications of 2-Chloro-6-(trifluoromethyl)benzyl bromide, a versatile reagent for the alkylation of various nucleophiles. We will delve into detailed protocols for N-alkylation, O-alkylation, and C-alkylation, offering researchers, scientists, and drug development professionals the foundational knowledge to effectively utilize this key building block in the synthesis of novel pharmaceutical intermediates. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
PART I: Safety, Handling, and Storage of this compound
Trustworthiness through Safety: Before commencing any synthetic work, a thorough understanding of the hazards associated with the reagents is paramount. This compound is a corrosive and lachrymatory substance that requires careful handling to ensure personnel safety.
1.1. Hazard Identification:
-
Irritant: May cause respiratory irritation.[2]
-
Lachrymator: Vapors can cause tearing.
1.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[3][4] If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.
1.3. Handling and Storage:
-
Handling:
-
Storage:
1.4. First-Aid Measures:
-
After Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[2]
-
After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[2]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
PART II: Synthetic Protocols and Methodologies
The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds.
N-Alkylation of Amines
The introduction of the 2-chloro-6-(trifluoromethyl)benzyl group onto a nitrogen atom is a common strategy in drug design to modulate the basicity and lipophilicity of amine-containing compounds.[5][6]
This protocol describes a general procedure for the mono-N-alkylation of amines using a carbonate base in a polar aprotic solvent.[7][8]
Workflow for Classical N-Alkylation:
Caption: General workflow for the classical N-alkylation of amines.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.1-1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq) and the base (2.0 eq).
-
Add the anhydrous solvent (DMF or acetonitrile) to dissolve or suspend the reactants.
-
Slowly add a solution of this compound (1.1-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50-80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Data Presentation: N-Alkylation Conditions and Yields
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 60 | 6-10 | 85-95 |
| 4-Fluoroaniline | Cs₂CO₃ | Acetonitrile | 70 | 4-8 | 90-98 |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 3-6 | 88-96 |
| Morpholine | K₂CO₃ | DMF | 50 | 5-9 | 82-92 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction scale.
O-Alkylation of Phenols and Alcohols
The formation of ether linkages via O-alkylation is a fundamental transformation in organic synthesis. The 2-chloro-6-(trifluoromethyl)benzyl group can be introduced to protect hydroxyl groups or to act as a key pharmacophore.[9][10]
This protocol outlines the O-alkylation of phenols, which are sufficiently acidic to be deprotonated by a moderately strong base.
Workflow for O-Alkylation of Phenols:
Caption: General workflow for the O-alkylation of phenols.
Materials:
-
Phenol substrate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (1.5 eq)
-
Anhydrous Acetone or DMF
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the phenol substrate (1.0 eq) and the base (1.5 eq) in acetone or DMF.
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ether.
Data Presentation: O-Alkylation Conditions and Yields
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 4-8 | 90-97 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 3-6 | 92-98 |
| 2-Naphthol | NaOH | DMF | 60 | 5-10 | 85-95 |
| 3-Chlorophenol | Cs₂CO₃ | Acetonitrile | Reflux | 4-7 | 88-96 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction scale.
C-Alkylation of Enolates and Organometallic Reagents
Carbon-carbon bond formation is central to the synthesis of complex pharmaceutical scaffolds. While direct C-alkylation with benzyl bromides can be challenging due to competing O-alkylation and poly-alkylation, specific substrates and reaction conditions can favor the desired transformation. The principles observed in the synthesis of Voriconazole intermediates, involving organozinc reagents, can be adapted for this purpose.[11][12][13][14][15]
This protocol describes a conceptual adaptation for a Reformatsky-type reaction, where an organozinc reagent is generated in situ from this compound.
Conceptual Reaction Scheme:
Caption: Conceptual scheme for a Reformatsky-type C-alkylation.
Materials:
-
Aldehyde or ketone substrate (1.0 eq)
-
This compound (1.5 eq)
-
Activated zinc dust (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add the activated zinc dust and anhydrous THF.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of this compound (1.5 eq) in anhydrous THF to the zinc suspension. The reaction may require gentle heating to initiate.
-
Once the formation of the organozinc reagent is evident (disappearance of the iodine color, gentle reflux), cool the mixture to 0°C.
-
Add a solution of the aldehyde or ketone substrate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Conclusion
This compound is a potent and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to readily undergo N-, O-, and C-alkylation reactions allows for the strategic incorporation of the 2-chloro-6-(trifluoromethyl)benzyl moiety, a group known to confer desirable pharmacokinetic properties. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic potential of this reagent. Adherence to the safety guidelines is crucial for the successful and safe implementation of these procedures in the laboratory.
References
- 1. jelsciences.com [jelsciences.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.pt [fishersci.pt]
- 4. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 5. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. ripublication.com [ripublication.com]
- 11. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]
- 12. US10633368B2 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]
- 13. CN105503834B - Synthetic method of voriconazole intermediate - Google Patents [patents.google.com]
- 14. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US8575344B2 - Process for preparing voriconazole by using new intermediates - Google Patents [patents.google.com]
The Strategic Application of 2-Chloro-6-(trifluoromethyl)benzyl Bromide in the Synthesis of Advanced Agrochemicals
For release to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic utility of 2-chloro-6-(trifluoromethyl)benzyl bromide, a key building block in the development of modern agrochemicals. This guide elucidates the causality behind its application, provides detailed synthetic protocols, and outlines the necessary safety precautions for its handling.
Introduction: The Significance of the 2-Chloro-6-(trifluoromethyl)benzyl Moiety
The incorporation of fluorine atoms into agrochemical molecules is a well-established strategy for enhancing their biological efficacy, metabolic stability, and overall performance. The trifluoromethyl group (-CF3), in particular, is a common feature in many modern pesticides due to its strong electron-withdrawing nature and lipophilicity, which can significantly influence the binding affinity of the molecule to its target site and its movement within the plant.
This compound serves as a crucial intermediate for introducing the 2-chloro-6-(trifluoromethyl)benzyl moiety into the final agrochemical structure. The presence of both a chlorine atom and a trifluoromethyl group on the benzyl ring provides a unique combination of steric and electronic properties that can be fine-tuned to optimize the desired biological activity, be it fungicidal, herbicidal, or insecticidal. This guide will focus on the application of this versatile building block in the synthesis of pyrazole carboxamide fungicides, a class of agrochemicals known for their effectiveness as succinate dehydrogenase inhibitors (SDHIs).
Safety and Handling of this compound
Before proceeding with any experimental work, it is imperative to be fully aware of the hazards associated with this compound and to implement stringent safety protocols.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.
-
Irritant: May cause respiratory irritation.
-
Lachrymator: Can cause tearing.
Recommended Safety Precautions:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.
-
Skin and Body Protection: A lab coat and appropriate protective clothing are required.
-
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
First Aid Measures:
-
In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Application in the Synthesis of Pyrazole Carboxamide Fungicides
The 2-chloro-6-(trifluoromethyl)benzyl group is a key component of several patented pyrazole carboxamide fungicides. These compounds function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production. The general structure of these fungicides involves a pyrazole carboxylic acid core linked via an amide bond to a substituted aniline or, in this case, a benzylamine derivative.
The synthesis of a target fungicide, such as N-[2-chloro-6-(trifluoromethyl)benzyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide, can be logically broken down into the synthesis of two key intermediates followed by their final coupling.
Diagram: General Synthetic Strategy
Caption: General workflow for the synthesis of the target fungicide.
Protocol 1: Synthesis of Intermediate 1 - 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride
The synthesis of the pyrazole carboxylic acid core is a multi-step process that is well-documented in the patent literature for related compounds. A representative pathway is outlined below.
Experimental Protocol:
Step 1a: Synthesis of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
This step involves the formylation of a suitable pyrazole precursor. The specific starting materials and conditions can be found in various patents.
Step 1b: Fluorination to 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
-
Reactants: 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, Potassium fluoride (spray-dried).
-
Solvent: Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde in DMF, add spray-dried potassium fluoride.
-
Heat the reaction mixture to 150°C and stir for 3 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may involve filtration and extraction, to isolate the product.
-
Step 1c: Oxidation to 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
-
Reactants: 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, an oxidizing agent (e.g., potassium permanganate or chromic acid).
-
Solvent: A suitable solvent such as aqueous acetone or acetic acid.
-
Procedure:
-
Dissolve the aldehyde from the previous step in the chosen solvent.
-
Slowly add the oxidizing agent while maintaining the temperature within a controlled range.
-
Stir the reaction mixture until the oxidation is complete.
-
Work-up the reaction, which typically involves quenching any excess oxidant, followed by extraction and acidification to precipitate the carboxylic acid.
-
Filter, wash, and dry the solid product.
-
Step 1d: Chlorination to 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Reactants: 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid, a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
Solvent: An inert solvent such as dichloromethane (DCM) or toluene, often with a catalytic amount of DMF.
-
Procedure:
-
Suspend the carboxylic acid in the inert solvent.
-
Add the chlorinating agent dropwise at room temperature or with cooling.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (cessation of gas evolution).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.
-
Diagram: Synthesis of Intermediate 1
Caption: Synthetic pathway for Intermediate 1.
Protocol 2: Synthesis of Intermediate 2 - N-(2-chloro-6-(trifluoromethyl)benzyl)cyclopropanamine
This intermediate is synthesized by the N-alkylation of cyclopropanamine with this compound.
Experimental Protocol:
-
Reactants:
-
This compound
-
Cyclopropanamine
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
-
Solvent: An inert solvent such as acetonitrile, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Procedure:
-
In a reaction vessel, dissolve cyclopropanamine and the base in the chosen solvent.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation under reduced pressure, to yield the desired N-benzylated cyclopropanamine.
-
Diagram: Synthesis of Intermediate 2
Caption: Synthesis of the key amine intermediate.
Protocol 3: Final Coupling to Synthesize the Target Fungicide
The final step involves the amide bond formation between the pyrazole acid chloride (Intermediate 1) and the N-benzylated cyclopropanamine (Intermediate 2).
Experimental Protocol:
-
Reactants:
-
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate 1)
-
N-(2-chloro-6-(trifluoromethyl)benzyl)cyclopropanamine (Intermediate 2)
-
A base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) to act as a scavenger for the HCl generated.
-
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM), toluene, or chlorobenzene.
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve N-(2-chloro-6-(trifluoromethyl)benzyl)cyclopropanamine (Intermediate 2) and the base in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate 1) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-[2-chloro-6-(trifluoromethyl)benzyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide.
-
Data Summary
| Intermediate/Product | Molecular Formula | Key Synthetic Step |
| 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride | C7H4ClF3N2O | Chlorination of the corresponding carboxylic acid |
| N-(2-chloro-6-(trifluoromethyl)benzyl)cyclopropanamine | C11H11ClF3N | N-alkylation of cyclopropanamine |
| N-[2-chloro-6-(trifluoromethyl)benzyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide | C18H14Cl2F5N3O | Amide coupling |
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex agrochemicals. Its use allows for the strategic introduction of a substituted benzyl moiety that can significantly enhance the biological activity of the final product. The protocols outlined in this guide, based on established chemical principles and analogous reactions found in the patent literature, provide a framework for the synthesis of advanced pyrazole carboxamide fungicides. Researchers and development professionals are encouraged to adapt and optimize these procedures for their specific applications, always adhering to strict safety protocols when handling this hazardous chemical intermediate.
Application Note: Strategic N-Alkylation of Amines with 2-Chloro-6-(trifluoromethyl)benzyl Bromide
An In-depth Technical Guide to the Synthesis of N-(2-Chloro-6-(trifluoromethyl)benzyl)amines
Abstract
This technical guide provides a comprehensive overview of the reaction conditions for the nucleophilic substitution coupling of 2-Chloro-6-(trifluoromethyl)benzyl bromide with a diverse range of primary and secondary amines. This transformation is of significant interest in medicinal chemistry and drug development, as the 2-chloro-6-(trifluoromethyl)benzyl moiety is a key structural motif in several modern therapeutics. This document delves into the underlying reaction mechanisms, offers detailed experimental protocols, and explores the critical parameters that influence reaction outcomes, including the choice of base, solvent, and temperature. The content is designed for researchers, chemists, and drug development professionals, providing both theoretical grounding and practical, actionable methodologies.
Introduction: Significance and Mechanistic Overview
The N-alkylation of amines with alkyl halides is a cornerstone of organic synthesis, essential for constructing C-N bonds in countless molecules.[1] The specific coupling of amines with this compound is particularly relevant due to the unique electronic properties conferred by the substituted phenyl ring. The presence of both a chloro and a trifluoromethyl group significantly influences the reactivity and pharmacological profile of the resulting amine products.
The reaction proceeds via a nucleophilic substitution pathway. As a benzylic halide, this compound is positioned at a mechanistic crossroads, capable of reacting through either an SN1 (unimolecular) or SN2 (bimolecular) pathway.[2]
-
SN2 Pathway: This pathway involves a direct, backside attack on the electrophilic benzylic carbon by the amine nucleophile, proceeding through a single, concerted transition state. This mechanism is favored by strong nucleophiles (e.g., primary aliphatic amines), polar aprotic solvents, and lower temperatures.[3]
-
SN1 Pathway: This pathway involves a stepwise process starting with the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation.[2][3] This intermediate is then captured by the amine. This route is favored by weaker nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and higher temperatures.[4]
The electron-withdrawing nature of the chloro and trifluoromethyl substituents on the aromatic ring slightly destabilizes the benzylic carbocation, which can tilt the balance towards the SN2 mechanism more so than for an unsubstituted benzyl bromide. However, the choice of reaction conditions remains the most powerful tool for directing the reaction towards a desired outcome.
Optimizing Reaction Parameters: A Guide to Experimental Choices
The success of the coupling reaction hinges on the careful selection of a base, solvent, and temperature. These parameters are interdependent and must be chosen in consideration of the amine's properties.
Choice of Base
The primary role of the base is to neutralize the hydrobromic acid (HBr) generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Over-alkylation to form tertiary amines or even quaternary ammonium salts is a common side reaction, which can sometimes be mitigated by careful control of stoichiometry and reaction conditions.[6]
| Base | Type | pKa (Conjugate Acid) | Typical Solvents | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Inorganic, Mild | ~10.3 | DMF, Acetonitrile | Heterogeneous, cost-effective, and widely used. Suitable for a broad range of amines. Reaction rates can be slower.[7][8] |
| Cesium Carbonate (Cs₂CO₃) | Inorganic, Mild | ~10.3 | DMF, THF, Acetonitrile | More soluble than K₂CO₃, often leading to faster reactions and higher yields, especially with less reactive amines.[9] |
| Triethylamine (TEA) | Organic, Tertiary Amine | ~10.7 | DCM, THF, DMF | Homogeneous, acts as an acid scavenger. Can be difficult to remove during workup due to its volatility.[6] |
| DIPEA (Hünig's Base) | Organic, Hindered | ~11.0 | DCM, Acetonitrile | Non-nucleophilic due to steric hindrance, preventing it from competing with the substrate amine. Excellent for avoiding side reactions.[6][10] |
| Sodium Bicarbonate (NaHCO₃) | Inorganic, Weak | ~6.4, 10.3 | Aqueous, DMF | A mild and inexpensive base, often used in aqueous or biphasic systems.[11] |
Choice of Solvent
The solvent plays a crucial role in solvating the reactants and transition states, directly influencing the reaction mechanism and rate.[12]
| Solvent | Type | Dielectric Constant (ε) | Influence on Reaction |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent at solvating cations, leaving the amine nucleophile "bare" and highly reactive. Favors the SN2 pathway.[6] High boiling point allows for a wide temperature range. |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | Similar to DMF, it enhances nucleophilicity and favors the SN2 mechanism.[4] Its lower boiling point makes it easier to remove post-reaction. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | A less polar option, suitable for many reactions. Its lower dielectric constant may slow down reactions compared to DMF or acetonitrile. |
| Ethanol / Methanol | Polar Protic | 25 / 33 | Can stabilize the carbocation intermediate through hydrogen bonding, favoring the SN1 pathway. Can also act as a nucleophile, leading to potential O-alkylation byproducts (solvolysis). |
| Dichloromethane (DCM) | Non-polar | 9.1 | Primarily used to dissolve reactants. Does not significantly promote either pathway but is a common choice for reactions with organic bases like TEA or DIPEA. |
Experimental Protocols
The following protocols are generalized starting points. Optimization of temperature, reaction time, and stoichiometry is recommended for specific amine substrates.
General Protocol for N-Alkylation (SN2-Favoring Conditions)
This protocol is suitable for most primary and secondary aliphatic amines.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF, 5-10 mL per mmol of amine).
-
Base Addition: Add the base (e.g., potassium carbonate, 1.5 equivalents) to the stirred solution or suspension.[8]
-
Substrate Addition: Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent to the reaction mixture at room temperature. An initial ice bath can be used to control any initial exotherm.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the reactivity of the amine. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into deionized water. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).[8]
-
Purification: Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol for Weakly Nucleophilic Amines (e.g., Anilines)
For less reactive amines, such as electron-deficient anilines, more forcing conditions may be necessary.
Key Modifications:
-
Base: Use a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃) to enhance the reaction rate.
-
Solvent: DMF or Dioxane are excellent choices.
-
Temperature: Higher temperatures (e.g., 100-120 °C) may be required to drive the reaction to completion.[13]
-
Catalyst (Optional): In some challenging cases, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium iodide, TBAI) can facilitate the reaction, particularly under heterogeneous conditions.
Troubleshooting and Final Considerations
-
Low Yield: If the reaction stalls or yields are low, consider increasing the temperature, using a more effective base (e.g., switching from K₂CO₃ to Cs₂CO₃), or changing to a more polar aprotic solvent like DMF. Ensure all reagents and solvents are anhydrous.
-
Di-alkylation: For primary amines, the formation of the di-alkylated tertiary amine is a common side product. To minimize this, use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) relative to the benzyl bromide. Alternatively, a strategy involving the use of the amine hydrobromide salt and slow addition of a base can improve selectivity for mono-alkylation.[6]
-
No Reaction: Verify the quality of the this compound, as benzylic halides can degrade over time. For very unreactive amines, alternative coupling strategies such as Buchwald-Hartwig amination (using the corresponding benzyl alcohol or tosylate) might be necessary.
By understanding the mechanistic principles and systematically optimizing the key reaction parameters, researchers can successfully and efficiently synthesize a wide range of N-(2-Chloro-6-(trifluoromethyl)benzyl)amines for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. asccollegekolhar.in [asccollegekolhar.in]
- 3. rammohancollege.ac.in [rammohancollege.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Computational Studies on <i>N</i>-alkylation Reaction of <i>N</i>-Benzoyl 5-(Aminomethyl)Tetrazole - ProQuest [proquest.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jelsciences.com [jelsciences.com]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. prepchem.com [prepchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 2-Chloro-6-(trifluoromethyl)benzyl Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful functional group is positioned on a benzyl scaffold, especially in conjunction with other substituents like chlorine, it creates a versatile building block for the synthesis of complex molecular architectures.
2-Chloro-6-(trifluoromethyl)benzyl bromide is one such building block of significant interest. The presence of both a chloro and a trifluoromethyl group in the ortho positions to the bromomethyl group presents unique electronic and steric challenges in chemical transformations. However, the successful functionalization of this molecule through palladium-catalyzed cross-coupling reactions opens the door to a diverse array of novel compounds with potential applications in pharmaceuticals, agrochemicals, and advanced materials.
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the nuances of various coupling strategies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offering not just step-by-step instructions but also the scientific rationale behind the choice of catalysts, ligands, and reaction conditions.
I. Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the synthesis of diverse diarylmethane scaffolds.
Scientific Rationale and Mechanistic Considerations
The key to a successful Suzuki-Miyaura coupling of a benzylic bromide lies in the careful selection of the palladium catalyst and ligand. The oxidative addition of the C-Br bond to the Pd(0) catalyst is the first and often rate-determining step. The steric hindrance from the ortho-chloro and trifluoromethyl groups can impede this step. Therefore, bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often employed to facilitate the oxidative addition and subsequent reductive elimination. The choice of base is also critical for the transmetalation step, with weaker bases like carbonates or phosphates often being preferred to minimize side reactions.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
derivatization of thiols with 2-Chloro-6-(trifluoromethyl)benzyl bromide for HPLC analysis
Application Note & Protocol
Topic: Ultrasensitive Quantification of Thiols in Biological and Pharmaceutical Matrices via Pre-Column Derivatization with 2-Chloro-6-(trifluoromethyl)benzyl bromide followed by HPLC-UV Analysis
Audience: Researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Foreword: The quantification of low-molecular-weight thiols (e.g., cysteine, glutathione, homocysteine) is critical in biomedical research and pharmaceutical development due to their profound roles in redox biology, detoxification, and drug metabolism. Direct analysis by High-Performance Liquid Chromatography (HPLC) is often hindered by their poor retention on reversed-phase columns, susceptibility to oxidation, and lack of a strong native chromophore for sensitive UV detection.[1][2] This application note details a robust and highly sensitive method for thiol quantification based on pre-column derivatization using This compound (CTBB) . This novel reagent forms a stable, strongly UV-absorbing thioether derivative, enabling precise quantification at low concentrations. The protocols provided herein are designed as a comprehensive starting point for method development and validation.
Principle of the Method: The Chemistry of CTBB Derivatization
The analytical strategy hinges on the specific and efficient reaction between the sulfhydryl group (-SH) of a thiol and the derivatizing agent, this compound. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3]
The SN2 Reaction Mechanism
The core of the derivatization process involves two key steps:
-
Deprotonation of the Thiol: The reaction is conducted under basic conditions (pH ≈ 9.0-9.5). At this pH, the thiol (R-SH) is deprotonated to its conjugate base, the thiolate anion (R-S⁻). The thiolate is a significantly stronger nucleophile than the neutral thiol, which is essential for driving the reaction to completion efficiently.[4]
-
Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic benzylic carbon of CTBB. The bromide ion, an excellent leaving group, is displaced, resulting in the formation of a stable, covalent carbon-sulfur bond.[3][5] This creates a 2-chloro-6-(trifluoromethyl)benzyl thioether derivative.
The resulting derivative is significantly more hydrophobic than the parent thiol, leading to excellent retention on reversed-phase HPLC columns. Crucially, the incorporated benzyl ring acts as a potent chromophore, providing strong UV absorbance for highly sensitive detection.[6]
Caption: SN2 reaction mechanism for thiol derivatization with CTBB.
Experimental Workflow: From Sample to Signal
A successful analysis requires meticulous attention to detail from sample collection through to data processing. The workflow is designed to minimize thiol oxidation and ensure complete derivatization.
Caption: Overall experimental workflow for thiol analysis using CTBB derivatization.
Detailed Protocols
Disclaimer: The following protocols are provided as a robust starting point. As this compound is a novel derivatizing agent in this context, optimization of reaction time, temperature, and reagent concentration is highly recommended for each specific thiol and sample matrix.
Reagents and Materials
-
Thiol Standards: Cysteine (Cys), Glutathione (GSH), etc. (≥98% purity)
-
Derivatizing Reagent (CTBB): this compound (≥95% purity)
-
Reaction Buffer: 100 mM Borate buffer or EPPS buffer, containing 5 mM EDTA, adjusted to pH 9.2 with NaOH.
-
CTBB Solution (10 mM): Prepare fresh daily by dissolving the appropriate amount of CTBB in HPLC-grade acetonitrile. Protect from light.
-
Quenching Solution: 1.0 M Hydrochloric Acid (HCl) or 2 M Acetic Acid.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).
-
Optional Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mg/mL in water, prepare fresh) for reducing disulfide bonds.
Protocol 1: Derivatization of Thiol Standards
This protocol is for generating a calibration curve.
-
Prepare Thiol Stock Solutions: Prepare 1 mM stock solutions of each thiol standard (e.g., Cys, GSH) in 0.1 M HCl to prevent oxidation. Store at -20°C.
-
Create Working Standards: Prepare a series of working standards (e.g., 1 µM to 100 µM) by diluting the stock solutions in deionized water.
-
Initiate Derivatization: In a microcentrifuge tube, combine the following in order:
-
100 µL of Reaction Buffer (pH 9.2)
-
50 µL of Thiol Working Standard
-
50 µL of 10 mM CTBB Solution
-
-
Incubate: Vortex the mixture immediately for 10 seconds. Incubate at room temperature (22-25°C) for 20 minutes, protected from light.
-
Quench Reaction: Add 25 µL of Quenching Solution (1.0 M HCl) to stop the reaction. Vortex thoroughly.
-
Analyze: The sample is now stable and ready for injection into the HPLC system. If necessary, centrifuge to pellet any precipitate before transferring the supernatant to an HPLC vial.
Protocol 2: Derivatization in a Biological Matrix (e.g., Plasma)
This protocol includes a deproteinization step.
-
Sample Collection & Stabilization: Collect blood in EDTA-containing tubes. Immediately centrifuge to obtain plasma and add perchloric acid or metaphosphoric acid to a final concentration of 5% (v/v) to precipitate proteins and stabilize thiols. Vortex and let stand on ice for 10 minutes.
-
Deproteinization: Centrifuge at >12,000 x g for 10 minutes at 4°C. Carefully collect the clear supernatant.
-
(Optional) Reduction of Disulfides: To measure total thiols (reduced + oxidized), add TCEP solution to the supernatant at a 10-fold molar excess relative to the expected total thiol concentration. Incubate for 30 minutes at room temperature.
-
Initiate Derivatization: In a new microcentrifuge tube, combine:
-
150 µL of Reaction Buffer (pH 9.2)
-
50 µL of the deproteinized supernatant
-
50 µL of 10 mM CTBB Solution
-
-
Incubate & Quench: Follow steps 4 and 5 from Protocol 1.
-
Analyze: The sample is ready for HPLC analysis.
HPLC Analysis: Separation and Detection
The hydrophobic thioether derivatives are ideally suited for separation by reversed-phase chromatography.
Suggested HPLC Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| HPLC System | Standard analytical HPLC with UV/Vis or DAD Detector | A Diode Array Detector (DAD) is recommended for initial method development to confirm peak purity and determine the optimal λmax. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) | The nonpolar stationary phase provides excellent retention for the hydrophobic thioether derivatives. |
| Mobile Phase A | 25 mM Sodium Acetate, pH 4.5 (adjusted with acetic acid) | A buffered aqueous phase controls the ionization of any residual acidic/basic groups and ensures reproducible retention times. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the hydrophobic derivatives. |
| Gradient Elution | 0-2 min: 20% B2-15 min: 20% to 80% B15-18 min: 80% B18-20 min: 80% to 20% B20-25 min: 20% B (Re-equilibration) | A gradient is necessary to elute both early-eluting polar compounds and the more retained, hydrophobic derivatives, ensuring sharp peaks. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures stable and reproducible retention times. |
| Injection Volume | 10 - 20 µL | Adjust based on sample concentration and system sensitivity. |
| Detection Wavelength | ~265 nm (Primary); DAD Scan: 200-400 nm | The benzyl chromophore is expected to have a strong absorbance around 254-270 nm.[6] Determine the empirical λmax by scanning a derivatized standard. |
Data Interpretation and System Validation
-
Identification: The retention time of a peak in a sample chromatogram should match that of the corresponding derivatized authentic standard.
-
Quantification: A calibration curve should be constructed by plotting the peak area of the derivatized standards against their known concentrations. A linear regression analysis (with R² > 0.99) should be applied. The concentration of the thiol in unknown samples is determined by interpolating its peak area from this curve.
-
Trustworthiness: The protocol's validity should be confirmed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. For biological samples, spike-recovery experiments should be performed to assess matrix effects and extraction efficiency. Recovery should ideally be within 85-115%.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. sciensage.info [sciensage.info]
- 6. Ultraviolet absorption spectra of alkyl benzyl sulphides. Conformational analysis of alkyl aryl sulphides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol: Scale-Up Synthesis of 2-Chloro-6-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-6-(trifluoromethyl)benzyl bromide, a key intermediate in the pharmaceutical and agrochemical industries. The protocol details critical process parameters, safety considerations, and analytical quality control measures necessary for a safe, efficient, and reproducible scale-up. This guide is intended to provide a framework for researchers and process chemists to develop a robust and scalable synthesis.
Introduction
This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] The presence of the chloro, trifluoromethyl, and benzyl bromide functionalities makes it a versatile reagent for introducing the 2-chloro-6-(trifluoromethyl)benzyl moiety into target molecules. As with many benzyl bromides, its synthesis and handling on a larger scale present unique challenges due to its reactivity and hazardous nature.[3][4][5] This application note outlines key considerations and a general protocol for the scale-up of its synthesis, moving from laboratory to pilot plant or manufacturing scale.
Reaction Mechanism and Synthesis Pathway
The most common laboratory-scale synthesis of this compound proceeds via the bromination of the corresponding alcohol, 2-Chloro-6-(trifluoromethyl)benzyl alcohol, using a brominating agent such as phosphorus tribromide (PBr₃).[6]
Reaction:
An alternative and often more industrially viable route is the free-radical bromination of 2-chloro-6-(trifluoromethyl)toluene. This approach can be more atom-economical but requires careful control of reaction conditions to ensure selectivity for the benzylic position and to minimize the formation of di-brominated and other impurities. Common reagents for this transformation include N-Bromosuccinimide (NBS) with a radical initiator or liquid bromine under UV irradiation.[7]
Process Development and Scale-Up Considerations
Scaling up the synthesis of this compound requires careful attention to several critical parameters to ensure safety, efficiency, and product quality.
Reagent Selection and Stoichiometry
For the alcohol bromination route, phosphorus tribromide is an effective reagent.[6] On a larger scale, the handling of PBr₃ requires specialized equipment due to its corrosive nature and reactivity with moisture. The stoichiometry should be carefully controlled to ensure complete conversion of the starting material while minimizing the excess of the brominating agent, which can complicate the work-up and purification.
For the free-radical bromination of the toluene derivative, the choice between NBS and liquid bromine will depend on factors such as cost, handling safety, and waste streams.[7][8] Liquid bromine is highly corrosive and toxic, requiring a closed-system for addition.[8] NBS is a solid and can be easier to handle, but it is also a more expensive reagent.[7]
Solvent Selection
The choice of solvent is critical for reaction kinetics, temperature control, and downstream processing. For the PBr₃ route, a non-polar aprotic solvent such as toluene is suitable.[6] For free-radical bromination, solvents like carbon tetrachloride or cyclohexane are often used, although greener alternatives should be considered for industrial processes.[7]
Temperature Control
The bromination reaction is typically exothermic. Effective temperature control is crucial to prevent runaway reactions and minimize the formation of byproducts. The reactor should have a reliable cooling system, and the addition of the brominating agent should be done at a controlled rate to manage the heat evolution.
Work-up and Purification
The work-up procedure is designed to quench the reaction, remove unreacted reagents and byproducts, and isolate the crude product.
-
Quenching: The reaction mixture is typically quenched by the slow addition of water or an aqueous basic solution to destroy any remaining brominating agent.
-
Neutralization: An aqueous solution of a weak base, such as sodium bicarbonate or potassium carbonate, is used to neutralize the acidic byproducts, primarily HBr and, in the case of the PBr₃ route, phosphorous acid.[6]
-
Extraction: The product is extracted into a suitable organic solvent, such as dichloromethane or ethyl acetate.[6]
-
Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.[6]
-
Drying and Solvent Removal: The organic layer is dried over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.[6]
For large-scale production, purification by distillation (rectification) under reduced pressure is often the preferred method to achieve high purity.[8]
Detailed Experimental Protocol (Laboratory Scale-Up)
This protocol describes the synthesis of this compound from 2-Chloro-6-(trifluoromethyl)benzyl alcohol using phosphorus tribromide.
Materials and Equipment:
-
2-Chloro-6-(trifluoromethyl)benzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous toluene
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Set up a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and an addition funnel. Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Charge Starting Material: Charge the reactor with 2-Chloro-6-(trifluoromethyl)benzyl alcohol and anhydrous toluene. Stir the mixture to dissolve the alcohol.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Addition of PBr₃: Slowly add phosphorus tribromide to the stirred solution via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly add water to quench the excess PBr₃.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.
Safety and Handling
This compound and the reagents used in its synthesis are hazardous.[5] Strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.[9]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant suit.[4][9]
-
Respiratory Protection: Use a respirator with an appropriate cartridge for organic vapors and acid gases, especially when handling the material outside of a fume hood.[9][10]
Engineering Controls
-
All operations should be conducted in a well-ventilated fume hood or a contained reactor system.[3]
-
Emergency eyewash stations and safety showers must be readily accessible.[3][4]
Spill and Waste Management
-
In case of a spill, evacuate the area and remove all ignition sources.[4][11]
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[4][5] Do not use water.[4]
-
Collect the absorbed material in a sealed container for hazardous waste disposal.[5][10]
-
All waste materials should be disposed of in accordance with local, state, and federal regulations.
Analytical and Quality Control
To ensure the quality and purity of the final product, a robust analytical testing plan is necessary.
| Parameter | Analytical Technique | Purpose |
| Purity Assay | HPLC, GC | To determine the percentage of the desired product. |
| Impurity Profiling | HPLC, GC-MS | To identify and quantify any impurities.[12][13] |
| Residual Solvents | Headspace GC | To quantify the amount of residual solvents from the synthesis and purification process. |
| Structure Confirmation | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS | To confirm the chemical structure of the final product.[12] |
Visualization of Workflow
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
References
- 1. Benzyl Bromide [anshulchemicals.com]
- 2. jelsciences.com [jelsciences.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. nj.gov [nj.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103819305A - Production process for synthesizing benzyl bromide - Google Patents [patents.google.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. westliberty.edu [westliberty.edu]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. benchchem.com [benchchem.com]
- 13. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Alkylation of 2-Chloro-6-(trifluoromethyl)benzyl Bromide
Welcome to the technical support center for the alkylation of 2-Chloro-6-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial chemical transformation. Here, we address common issues encountered during this SN2 reaction, providing in-depth explanations, troubleshooting strategies, and detailed protocols to enhance your reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My alkylation reaction with this compound is showing low to no conversion. What are the likely causes?
Low conversion is a frequent challenge, often stemming from the inherent steric hindrance of the substrate and suboptimal reaction conditions. This compound possesses two bulky ortho-substituents, which can impede the backside attack of the nucleophile required for an SN2 reaction.[1][2][3]
Troubleshooting Steps:
-
Evaluate Your Base: The choice of base is critical for activating your nucleophile (e.g., alcohol or amine). A base that is too weak may not sufficiently deprotonate the nucleophile, leading to a low concentration of the active nucleophile. Conversely, an overly strong or sterically hindered base can favor elimination (E2) side reactions.[4] Consider a moderately strong, non-nucleophilic base.
-
Solvent Selection is Key: The solvent plays a pivotal role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but leave the nucleophilic anion "naked" and more reactive.[5][6][7] Protic solvents (e.g., alcohols, water) can solvate the nucleophile, reducing its reactivity.
-
Reaction Temperature and Time: While heating can increase the reaction rate, excessive temperatures can lead to decomposition or side reactions. Monitor your reaction over time using techniques like TLC or LC-MS to determine the optimal reaction time and to check for starting material consumption and product formation.
Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
The primary side reactions in this alkylation are typically elimination (E2) and potential reactions with the solvent or impurities.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Cause | Mitigation Strategy |
| Elimination (E2) | Use of a strong, sterically hindered base. | Employ a weaker, non-hindered base. For example, instead of potassium tert-butoxide, consider potassium carbonate or cesium carbonate.[4] |
| Solvent Reaction | Reactive solvents or impurities. | Use high-purity, anhydrous solvents. Avoid solvents that can act as nucleophiles unless they are the intended reactant. |
| Hydrolysis of Benzyl Bromide | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Workflow for Minimizing Side Reactions:
Caption: Troubleshooting workflow for side product formation.
Q3: Would a phase-transfer catalyst (PTC) be beneficial for this reaction?
Absolutely. Phase-transfer catalysis is a powerful technique for overcoming the challenges of this type of alkylation, especially when dealing with a sterically hindered substrate.[8][9] A PTC can facilitate the transfer of the nucleophile from an aqueous or solid phase into the organic phase where the benzyl bromide is located, thereby increasing the reaction rate.
Advantages of Phase-Transfer Catalysis:
-
Increased Reaction Rates: By bringing the reactants together in the same phase, the reaction rate can be significantly enhanced.
-
Milder Reaction Conditions: PTC can often enable reactions to proceed at lower temperatures and with weaker bases (e.g., using solid potassium carbonate).[8]
-
Improved Yields and Selectivity: By promoting the desired SN2 pathway, PTC can lead to higher yields and fewer side products.
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (TEBAC)
Experimental Protocols
Protocol 1: General Procedure for Alkylation of an Alcohol
This protocol provides a starting point for the alkylation of a primary or secondary alcohol with this compound.
Materials:
-
This compound
-
Alcohol nucleophile
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous DMF.
-
Stir the solution and add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 - 1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 50-70 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Alkylation using Phase-Transfer Catalysis
This protocol is recommended for challenging alkylations or when using a biphasic solvent system.
Materials:
-
This compound
-
Alcohol or amine nucleophile
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (as a solid or 50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or another suitable organic solvent
Procedure:
-
To a round-bottom flask, add the nucleophile (1.0 eq), the organic solvent, and TBAB (0.05 - 0.1 eq).
-
Add the base (solid K₂CO₃ or aqueous NaOH).
-
Stir the mixture vigorously and add this compound (1.0 - 1.2 eq).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction, and if an aqueous base was used, separate the layers.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Considerations
The alkylation of this compound proceeds via an SN2 mechanism. The key factors influencing the success of this reaction are illustrated below.
Caption: Key factors affecting the SN2 alkylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Reactions of 2-Chloro-6-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-(trifluoromethyl)benzyl bromide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its use in chemical synthesis, particularly in nucleophilic substitution reactions. The unique steric and electronic properties of this reagent, arising from its ortho-chloro and ortho-trifluoromethyl substituents, can lead to specific side product formations. This resource is designed to help you understand, anticipate, and mitigate these challenges.
Table of Contents
-
FAQ 1: My N-alkylation or O-alkylation reaction is sluggish and gives low yields. What are the likely causes and how can I improve it?
-
FAQ 2: I am observing a significant amount of an impurity that I suspect is the hydrolysis product, 2-Chloro-6-(trifluoromethyl)benzyl alcohol. How can I prevent this?
-
FAQ 3: My reaction with a strong base is not giving the expected substitution product. Could elimination be a problem?
-
FAQ 4: After my reaction, I see a high molecular weight impurity in my mass spectrometry analysis. Could this be a homocoupling product?
-
FAQ 5: What are the best practices for purifying the product from a reaction involving this compound?
FAQ 1: My N-alkylation or O-alkylation reaction is sluggish and gives low yields. What are the likely causes and how can I improve it?
Answer:
Slow reaction rates and low yields when using this compound are common issues that can be attributed to a combination of steric and electronic factors.
Causality:
-
Steric Hindrance: The presence of two bulky substituents (Cl and CF₃) in the ortho positions to the bromomethyl group creates significant steric hindrance. This bulkiness impedes the ability of nucleophiles to access the electrophilic benzylic carbon for a backside attack, which is necessary for a typical SN2 reaction.[1]
-
Electronic Effects: Both the chloro and trifluoromethyl groups are strongly electron-withdrawing. These groups destabilize the developing positive charge on the benzylic carbon in a carbocation intermediate, making an SN1 pathway less favorable compared to unsubstituted benzyl bromide.[2] While these groups also make the benzylic carbon more electrophilic, the steric hindrance often dominates, leading to overall reduced reactivity in SN2 reactions.
Troubleshooting Workflow for Sluggish Reactions
Caption: Troubleshooting workflow for low-yield reactions.
Experimental Protocol: Optimizing a Sluggish N-Alkylation
This protocol provides a starting point for optimizing the N-alkylation of a primary or secondary amine with this compound.
-
Reagent Preparation:
-
Dissolve the amine (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Base Addition:
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the amine.
-
-
Electrophile Addition:
-
Dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent.
-
Add the solution of the benzyl bromide dropwise to the reaction mixture at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and then heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Parameter | Recommendation | Rationale |
| Base | NaH, KOtBu, Cs₂CO₃ | Stronger bases ensure complete deprotonation of the nucleophile. Cesium carbonate is often effective in accelerating sterically hindered alkylations. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents can accelerate SN2 reactions. |
| Temperature | 50-100 °C | Increased temperature can help overcome the activation energy barrier, but may also promote side reactions. |
| Additives | NaI or KI (catalytic) | In-situ formation of the more reactive benzyl iodide can increase the reaction rate (Finkelstein reaction). |
FAQ 2: I am observing a significant amount of an impurity that I suspect is the hydrolysis product, 2-Chloro-6-(trifluoromethyl)benzyl alcohol. How can I prevent this?
Answer:
The formation of 2-Chloro-6-(trifluoromethyl)benzyl alcohol is a result of hydrolysis, where water acts as a nucleophile and reacts with the benzyl bromide. This is a common side reaction, especially under basic or neutral conditions if water is present.
Causality:
-
Presence of Water: Trace amounts of water in the reaction mixture, solvents, or reagents can compete with your intended nucleophile.
-
Solvolysis: If a protic solvent (like ethanol or methanol) is used, solvolysis can occur, leading to the corresponding ether as a byproduct. Studies on the solvolysis of substituted benzyl halides have shown that the reaction mechanism and rate are highly dependent on the solvent and the electronic nature of the substituents.[3][4][5][6]
Troubleshooting Hydrolysis
Caption: Workflow to minimize hydrolysis side products.
Experimental Protocol: Minimizing Hydrolysis in an O-Alkylation Reaction
This protocol details the O-alkylation of a phenol, with a focus on preventing the formation of the hydrolysis byproduct.
-
Drying of Reagents and Solvents:
-
Dry the solvent (e.g., THF, acetonitrile) over molecular sieves or by distillation from a suitable drying agent.
-
Dry the phenol by azeotropic distillation with toluene or by drying in a vacuum oven.
-
Use freshly opened, anhydrous grade reagents whenever possible.
-
-
Reaction Setup:
-
Assemble the glassware and flame-dry it under vacuum, then allow it to cool under a stream of inert gas.
-
Maintain a positive pressure of nitrogen or argon throughout the experiment.
-
-
Reaction Execution:
-
Dissolve the phenol (1.0 eq) and a non-hygroscopic base like potassium carbonate (K₂CO₃, freshly dried, 1.5 eq) in the anhydrous solvent.
-
Add this compound (1.1 eq) and heat the reaction.
-
-
Monitoring and Work-up:
-
Follow the reaction's progress using TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up.
-
FAQ 3: My reaction with a strong base is not giving the expected substitution product. Could elimination be a problem?
Answer:
Yes, elimination is a likely and competitive side reaction, especially when using strong or bulky bases. Instead of nucleophilic substitution, the base can abstract a proton from the benzylic carbon, leading to the formation of a stilbene-like derivative via an E2 mechanism.
Causality:
-
Steric Hindrance: As mentioned, the significant steric hindrance around the benzylic carbon can make the SN2 pathway slow. If the nucleophile is also a strong base, it may be kinetically more favorable for it to act as a base and abstract a proton, leading to elimination.
-
Base Strength and Steric Bulk: Strong, bulky bases such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) are more likely to promote elimination over substitution.
Substitution vs. Elimination Pathways
Caption: Competing SN2 and E2 pathways.
Troubleshooting Elimination
| Parameter | To Favor Substitution | To Favor Elimination | Rationale |
| Base | Use a weaker, less sterically hindered base (e.g., K₂CO₃, NaH). | Use a strong, bulky base (e.g., KOtBu, DBU). | Bulky bases have more difficulty accessing the electrophilic carbon for substitution and will preferentially act as a base. |
| Temperature | Lower temperatures. | Higher temperatures. | Higher temperatures generally favor elimination over substitution. |
| Nucleophile | Use a good nucleophile that is a weak base (e.g., azide, cyanide). | Use a poor nucleophile that is a strong base. | The intrinsic properties of the reagent will dictate its primary mode of reactivity. |
FAQ 4: After my reaction, I see a high molecular weight impurity in my mass spectrometry analysis. Could this be a homocoupling product?
Answer:
Yes, the formation of a bibenzyl derivative, 1,2-bis(2-chloro-6-(trifluoromethyl)phenyl)ethane, through homocoupling is a possible side reaction.
Causality:
-
Reductive Coupling: This can be promoted by certain metals or reagents that can induce reductive coupling of the benzyl bromide.
-
Radical Reactions: Under certain conditions (e.g., presence of radical initiators, light), radical-mediated homocoupling can occur.
While less common than hydrolysis or elimination in standard nucleophilic substitution reactions, it's a possibility if certain contaminants are present or if the reaction conditions are conducive to radical formation.
Minimizing Homocoupling
-
Purify Reagents: Ensure that the starting materials are free from metallic impurities.
-
Control Reaction Conditions: Run the reaction in the dark if light-induced radical formation is suspected.
-
Use Radical Scavengers: In some cases, the addition of a radical scavenger like TEMPO can suppress unwanted radical side reactions.
FAQ 5: What are the best practices for purifying the product from a reaction involving this compound?
Answer:
Purification can be challenging due to the similar polarities of the starting material and the desired product, as well as potential side products.
Purification Strategy
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any acidic impurities.
-
Removal of Excess Benzyl Bromide: If excess this compound remains, it can sometimes be removed by reacting the crude mixture with a scavenger resin or by performing a careful distillation if the product is thermally stable.
-
Column Chromatography: This is the most common method for purification.
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a slightly more polar mixture (e.g., hexane/ethyl acetate or hexane/dichloromethane) is typically effective.
-
Silica Gel: Standard silica gel is usually sufficient.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 3. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-Chloro-6-(trifluoromethyl)benzyl Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-(trifluoromethyl)benzyl bromide. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of reaction products derived from this versatile reagent. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction: Understanding the Chemistry
This compound (CAS No. 886500-26-1) is a potent electrophile commonly used for introducing the 2-chloro-6-(trifluoromethyl)benzyl moiety into a variety of molecules.[1][2][3] Its primary reactivity centers on nucleophilic substitution at the benzylic carbon. However, its high reactivity, coupled with its sensitivity to moisture and strong bases, often leads to a predictable set of impurities that can complicate purification.[4][5] This guide is structured to help you anticipate, identify, and resolve these purification challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise when working with reactions involving this compound.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: The impurity profile is typically dominated by three main sources:
-
Unreacted Starting Material: Excess this compound is a frequent contaminant, especially if the reaction did not go to completion.[6][7][8]
-
Hydrolysis and Oxidation Products: The starting material is moisture-sensitive and can hydrolyze to form 2-Chloro-6-(trifluoromethyl)benzyl alcohol.[5] Further oxidation, though less common, could yield the corresponding benzaldehyde or benzoic acid derivatives.
-
Reagent-Derived Byproducts: Salts formed from the base used in the reaction (e.g., triethylammonium bromide if triethylamine was used) are common.[6][9] If quenching agents are used, their derivatives will also be present.
Q2: My TLC shows a non-polar spot with an Rf value very similar to the starting benzyl bromide. How can I confirm its identity?
A: Differentiating between a non-polar product and the starting material on TLC can be challenging.[10][11] The most definitive methods involve spectroscopic analysis of the collected fractions:
-
Co-spotting: On a TLC plate, apply a spot of your crude mixture, a spot of the starting material, and a third spot with both the crude mixture and starting material applied on top of each other. If the spot is the starting material, the co-spot will appear as a single, consolidated spot.
-
¹H NMR Spectroscopy: The benzylic protons (-CH₂Br) of the starting material have a characteristic chemical shift. Your product will have a different chemical shift for the benzylic protons (-CH₂-Nucleophile).
-
¹⁹F NMR Spectroscopy: This is a highly effective technique. The trifluoromethyl (-CF₃) group on the starting material provides a sharp, singlet signal.[12][13] While the chemical shift may not change dramatically, it is often sufficiently different from the product's signal for clear identification and quantification.[14]
-
Mass Spectrometry (GC-MS or LC-MS): This will provide the exact molecular weight, definitively distinguishing your product from the starting material.[15][16]
Q3: How stable is this compound during aqueous work-up and column chromatography?
A: The reagent is moderately stable but requires careful handling. It is sensitive to moisture, which can lead to hydrolysis.[5] Crucially, it is incompatible with strong bases, which can cause rapid decomposition or the formation of unwanted byproducts.[4] During aqueous work-up, use of mild bases like sodium bicarbonate (NaHCO₃) is recommended over stronger bases like sodium hydroxide (NaOH).[5][17] It is generally stable on silica gel for column chromatography, but prolonged exposure should be avoided.
Q4: What is the best general strategy for purifying a neutral product from a reaction with this reagent?
A: A robust, multi-step approach is most effective. The logical flow is designed to remove different classes of impurities at each stage. This workflow is visualized in the diagram below.
Caption: General purification workflow for reaction products.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem: Persistent Contamination with Starting Material
-
Symptom: Your purified product, after chromatography or recrystallization, still shows the presence of this compound in NMR or MS analysis.
-
Causality: This typically results from either an incomplete reaction or a purification method that is not selective enough. The starting material is relatively non-polar and can co-elute with products of similar polarity.
-
Solutions:
-
Chemical Scavenging (Pre-Purification): Before beginning your aqueous work-up, quench the excess benzyl bromide by converting it into a more easily removable substance. Adding a nucleophilic amine like triethylamine (Et₃N) will react with the remaining benzyl bromide to form a quaternary ammonium salt.[6][7][9] This salt is highly polar and readily removed during the aqueous extraction.
-
Chromatography Optimization: Fine-tuning your column chromatography is critical.
-
TLC Analysis: Before running the column, carefully optimize your eluent system using TLC plates. The goal is to achieve a clear separation (ΔRf > 0.2) between your product and the starting material.
-
Solvent Gradient: Employ a shallow solvent gradient during elution. Starting with a very non-polar mobile phase (e.g., 100% Hexane) will ensure the starting material elutes first, well ahead of more polar products.[6]
Polarity Index Solvent System (Hexane/Ethyl Acetate) Target Compounds Low 98:2 to 95:5 Unreacted Benzyl Bromide, Non-polar byproducts Medium 90:10 to 70:30 Typical neutral benzylated products High 50:50 and higher Polar products (e.g., those with free -OH or -NH groups) Caption: Recommended starting solvent systems for flash chromatography. -
-
Problem: Low Yield or Product Loss During Aqueous Work-up
-
Symptom: You obtain a significantly lower mass of crude product after liquid-liquid extraction than theoretically expected.
-
Causality: This issue can be traced to several factors: emulsion formation, product degradation under the work-up conditions, or partial solubility of the product in the aqueous phase.
-
Solutions:
-
Breaking Emulsions: Emulsions are common and trap product at the interface. To break them, add a saturated solution of sodium chloride (brine).[18] The increased ionic strength of the aqueous layer helps force the separation of the organic and aqueous phases.
-
pH Control: Avoid using strong bases (e.g., NaOH, KOH) in your wash steps. These can degrade both the starting material and potentially your product. Use a milder base like saturated sodium bicarbonate solution to neutralize any acid in the reaction mixture.[5][19] If you need to remove a basic impurity (like an unreacted amine), wash with a mild acid like saturated ammonium chloride solution.[20]
-
Back-Extraction: Always re-extract the aqueous layer at least once with fresh organic solvent to recover any dissolved product.
-
Caption: Troubleshooting logic for removing common impurities.
Section 3: Standardized Protocols
These protocols provide detailed, step-by-step methodologies for the most common purification techniques.
Protocol 1: General Aqueous Work-up
This procedure is designed to remove inorganic salts and water-soluble impurities.
-
Cool the reaction mixture to room temperature.
-
If a chemical scavenger (like triethylamine) is to be used to quench excess benzyl bromide, add it now and stir for 30 minutes. Monitor by TLC for the disappearance of the starting material spot.[9]
-
Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and an equal volume of water.[18]
-
Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate.
-
Drain the aqueous layer. Wash the organic layer sequentially with:
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
This is the primary method for separating the product from non-polar impurities.[15][16]
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Adsorb the crude product onto a small amount of silica gel by concentrating the solution.
-
Carefully load the dried, adsorbed product onto the top of the packed column.
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane) to remove the least polar impurities, including any residual starting material.
-
Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
If the purified product is a solid, recrystallization is an excellent final step to achieve high purity.[21]
-
Dissolve the solid product in the minimum amount of a suitable hot solvent or solvent mixture. An ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
References
- 1. This compound | 886500-26-1 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. reddit.com [reddit.com]
- 12. rsc.org [rsc.org]
- 13. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. Page loading... [wap.guidechem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. CN102010289A - Method for preparing benzyl bromide - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Managing Steric Hindrance in 2-Chloro-6-(trifluoromethyl)benzyl Bromide Substitutions
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of nucleophilic substitution reactions involving 2-Chloro-6-(trifluoromethyl)benzyl bromide. The unique architecture of this substrate, characterized by significant steric congestion at the reaction center, presents considerable challenges to achieving high yields and purity. This document provides in-depth troubleshooting strategies, mechanistic insights, and practical protocols to overcome these hurdles.
The Core Challenge: A Sterically Shielded Electrophile
The primary difficulty in performing substitution reactions on this compound arises from the steric hindrance imposed by its two ortho-substituents: a chloro group and a trifluoromethyl group. These bulky groups flank the benzylic carbon (the electrophilic center), physically obstructing the trajectory of an incoming nucleophile.[1][2] This steric shield makes the classic bimolecular nucleophilic substitution (SN2) pathway, which requires a direct backside attack on the carbon-bromine bond, exceptionally difficult.[3][4]
Furthermore, the strong electron-withdrawing inductive effects of both the chlorine and trifluoromethyl groups destabilize the formation of a positive charge on the benzylic carbon. This electronic effect significantly disfavors the unimolecular nucleophilic substitution (SN1) pathway, which proceeds through a carbocation intermediate.[3] Researchers are therefore faced with a substrate that is reluctant to participate in either of the two major nucleophilic substitution mechanisms, leading to sluggish reactions, low yields, and the formation of unwanted side products.
This guide will dissect these challenges and provide actionable solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or zero when using standard SN2 conditions with this compound. What is the underlying cause?
Answer:
The low reactivity is a direct consequence of the severe steric hindrance at the benzylic carbon. In a typical SN2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (the bromide).[5] The bulky ortho chloro and trifluoromethyl groups effectively create a barrier, preventing this necessary backside attack. The activation energy for this sterically hindered transition state is extremely high, causing the reaction to be kinetically slow or to fail entirely under standard conditions.
The diagram below illustrates the steric shielding of the benzylic carbon, hindering the approach of a nucleophile for an SN2 reaction.
Caption: Steric hindrance from ortho-substituents blocking nucleophilic attack.
Question 2: Given the steric hindrance, how can I optimize conditions to favor an SN2 pathway?
Answer:
While challenging, forcing an SN2 reaction is possible by carefully selecting reagents and conditions to maximize nucleophilic strength while minimizing steric interactions.
1. Choice of Nucleophile: The size of the nucleophile is critical. Use small, yet potent, nucleophiles. Avoid bulky reagents that will exacerbate steric clash.[6]
| Nucleophile | Formula | Relative Size | Nucleophilicity | Basicity | Comments |
| Azide | N₃⁻ | Small | Good | Weak | Excellent choice for introducing a nitrogen atom. |
| Cyanide | CN⁻ | Small | Good | Moderate | Effective for forming nitriles. |
| Iodide | I⁻ | Medium | Excellent | Very Weak | Can be used in a Finkelstein reaction to first form the more reactive benzyl iodide. |
| Hydroxide | OH⁻ | Small | Good | Strong | High basicity increases risk of elimination side reactions. |
| tert-Butoxide | t-BuO⁻ | Very Large | Poor | Very Strong | Unsuitable due to extreme bulk and high basicity. |
2. Solvent Selection: The solvent plays a pivotal role in modulating nucleophile reactivity. For SN2 reactions, polar aprotic solvents are strongly recommended. These solvents solvate the cation but leave the anion (the nucleophile) relatively "bare," significantly enhancing its nucleophilicity.[5]
| Solvent | Type | Dielectric Constant (ε) | SN2 Suitability | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent | Enhances nucleophilicity, good solvating power. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent | Highly polar, strongly enhances nucleophilicity. |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | Very Good | Common choice, effective at solvating cations. |
| Acetone | Polar Aprotic | 21 | Good | Less polar but still a viable option. |
| Methanol (MeOH) | Polar Protic | 33 | Poor | Solvates and deactivates the nucleophile via H-bonding. |
| Water (H₂O) | Polar Protic | 80 | Poor | Deactivates nucleophile; promotes competing SN1/solvolysis. |
3. Temperature and Concentration:
-
Temperature: While higher temperatures increase reaction rates, they also favor competing elimination (E2) reactions.[7] It is best to start at a moderate temperature (e.g., 40-60 °C) and slowly increase if the reaction does not proceed.
-
Concentration: Use a higher concentration of the nucleophile (2-3 equivalents) to push the bimolecular reaction equilibrium toward the product.
4. Use of Additives: Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), can be highly effective.[8] A PTC facilitates the transport of an anionic nucleophile from an aqueous or solid phase into the organic phase where the substrate resides, increasing the effective concentration and reactivity of the nucleophile at the reaction site.
Question 3: What are the common side reactions, and how can they be minimized?
Answer:
The primary competing side reaction is elimination (E2), especially when using nucleophiles that are also strong bases (e.g., alkoxides, hydroxide).[6][7] The base can abstract a proton from the benzylic carbon, leading to the formation of a double bond and elimination of HBr.
Minimization Strategies:
-
Use Non-Basic Nucleophiles: Whenever possible, select a nucleophile with low basicity, such as azide (N₃⁻) or cyanide (CN⁻).
-
Control Temperature: As mentioned, lower temperatures disfavor elimination relative to substitution. Run the reaction at the lowest temperature that affords a reasonable rate.
-
Avoid Hindered, Strong Bases: Do not use bulky, strong bases like potassium tert-butoxide, as they are classic reagents for promoting elimination.
Question 4: Is it possible to promote an SN1-type reaction, and what are the risks?
Answer:
Promoting an SN1 reaction is theoretically possible but highly problematic for this specific substrate. An SN1 mechanism requires the formation of a benzyl carbocation. However, the powerful electron-withdrawing nature of the ortho -CF₃ and -Cl groups strongly destabilizes this carbocation, making its formation energetically unfavorable.[3]
Attempting to force an SN1 reaction, for instance by using polar protic solvents (which stabilize carbocations) or adding a Lewis acid to assist bromide departure, carries significant risks:[3][9]
-
Solvolysis: The solvent itself (e.g., water, methanol) can act as a nucleophile, leading to undesired alcohol or ether byproducts.[10]
-
Low Yields: The high energy of the carbocation intermediate means the reaction will still be very slow.
-
Rearrangement/Elimination: Highly unstable carbocations are prone to rearrangement or elimination (E1) pathways.
Verdict: For this compound, pursuing an SN2 pathway through careful optimization is a more reliable strategy than attempting to force a disfavored SN1 reaction.
Recommended Experimental Protocol
This general protocol outlines a starting point for a small-scale SN2 reaction. Optimization will be necessary based on the specific nucleophile used.
Objective: To substitute the bromide of this compound with a generic nucleophile (Nu⁻).
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Sodium Azide, NaN₃) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel with stir bar and nitrogen inlet
Procedure:
-
Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add the nucleophile (e.g., NaN₃).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe under a nitrogen atmosphere. Stir the mixture to dissolve or suspend the nucleophile.
-
Substrate Addition: Dissolve the this compound in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring nucleophile mixture at room temperature.
-
Reaction: Gently heat the reaction mixture to 50-60 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot indicates reaction progression. Expect reaction times to be prolonged (6-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate).
-
Extraction: Extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired substituted product.
The following workflow provides a decision-making guide for approaching substitutions on this challenging substrate.
Caption: Decision workflow for substitution on the sterically hindered substrate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-6-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for 2-Chloro-6-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperatures in experiments involving this versatile reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical field experience to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound and why is temperature optimization critical?
This compound is a key building block in medicinal chemistry and materials science, often used to introduce the 2-chloro-6-(trifluoromethyl)benzyl moiety into a target molecule.[1][2][3] This is typically achieved through nucleophilic substitution or Grignard reagent formation.
Temperature optimization is paramount for two primary reasons:
-
Reaction Rate: As with most chemical reactions, temperature directly influences the rate of reaction. Insufficient temperature can lead to sluggish or incomplete conversions, while excessive heat can accelerate the reaction to an unmanageable degree.
-
Selectivity and Purity: The formation of byproducts is highly temperature-dependent. Optimizing the temperature is crucial for minimizing side reactions and maximizing the yield of the desired product, thereby simplifying purification and ensuring the integrity of the final compound.[4][5]
Q2: What are the common side reactions to consider when working with this compound, and how does temperature influence them?
The primary side reactions are typically related to the high reactivity of the benzylic bromide. Key concerns include:
-
Over-alkylation: In nucleophilic substitution reactions, the product may be more nucleophilic than the starting material, leading to a second reaction with the benzyl bromide. Lowering the temperature can often mitigate this by reducing the rate of the second alkylation.
-
Elimination Reactions: Under basic conditions, elimination to form a stilbene derivative can compete with substitution. Higher temperatures generally favor elimination over substitution.
-
Decomposition: this compound, like other benzyl bromides, can decompose at elevated temperatures.[6][7][8] The manufacturer's safety data sheet advises avoiding high heat, sparks, and flames. Thermal decomposition can generate hazardous substances like hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[9]
-
Hydrolysis: The compound is sensitive to moisture and can slowly decompose in the presence of water to produce hydrogen bromide and the corresponding benzyl alcohol.[7] This reaction is accelerated by heat.
The interplay between the desired reaction and these potential side reactions necessitates careful temperature control.
Troubleshooting Guide
Problem 1: Low or no conversion of starting material in a nucleophilic substitution reaction.
-
Possible Cause: The reaction temperature is too low, resulting in insufficient activation energy for the reaction to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature by 5-10 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).
-
Solvent Consideration: Ensure the chosen solvent is appropriate for the desired reaction temperature. A higher-boiling point solvent may be necessary.
-
Reagent Purity: Verify the purity and activity of the nucleophile and the benzyl bromide. Impurities or degradation can inhibit the reaction.
-
Catalyst (if applicable): If a phase-transfer catalyst or other catalyst is used, ensure it is active and present in the correct amount.
-
Problem 2: Formation of multiple products, including a significant amount of a suspected di-benzylated byproduct.
-
Possible Cause: The reaction temperature is too high, leading to a loss of selectivity and promoting over-alkylation.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Decrease the temperature in 5-10 °C increments. While this may slow the reaction, it can significantly improve selectivity.
-
Order of Addition: Consider adding the benzyl bromide slowly to a solution of the nucleophile. This maintains a low concentration of the electrophile and can disfavor the second alkylation.
-
Stoichiometry: Use a slight excess of the nucleophile relative to the benzyl bromide to increase the probability of the desired initial reaction.
-
Experimental Protocols
Protocol 1: General Procedure for Optimizing Temperature in a Nucleophilic Substitution Reaction
This protocol outlines a systematic approach to determining the optimal reaction temperature for the reaction of this compound with a generic nucleophile (Nu-H) in the presence of a base.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., Acetonitrile, THF, DMF)
-
Reaction vials or round-bottom flasks
-
Heating/cooling system with precise temperature control
-
Stirring apparatus
-
TLC plates and developing chamber or other analytical instrumentation
Procedure:
-
Initial Small-Scale Reactions: Set up a parallel array of small-scale reactions (e.g., 0.1 mmol).
-
Reagent Preparation: In each reaction vessel, combine the nucleophile (1.1 equivalents) and the base (1.5 equivalents) in the chosen anhydrous solvent (e.g., 1 mL).
-
Temperature Gradient: Equilibrate each reaction at a different temperature (e.g., 0 °C, room temperature (20-25 °C), 40 °C, 60 °C, 80 °C).
-
Initiation: Add this compound (1.0 equivalent) to each reaction vessel simultaneously.
-
Monitoring: Monitor the progress of each reaction over time (e.g., at 1, 2, 4, and 24 hours) by TLC or another appropriate analytical technique.
-
Analysis: Quench a small aliquot from each reaction at each time point and analyze for the consumption of starting material and the formation of the desired product and any byproducts.
-
Optimization: Based on the results, identify the temperature that provides the best balance of reaction rate and selectivity. Further fine-tuning can be performed in a narrower temperature range if necessary.
Data Presentation
Table 1: Effect of Temperature on a Hypothetical Nucleophilic Substitution Reaction
| Temperature (°C) | Time (h) | Conversion of Benzyl Bromide (%) | Yield of Desired Product (%) | Major Byproduct(s) (%) |
| 0 | 24 | 15 | 12 | < 1 |
| 25 (RT) | 24 | 75 | 70 | 5 (Di-substituted) |
| 40 | 8 | 95 | 88 | 7 (Di-substituted) |
| 60 | 4 | >99 | 85 | 15 (Di-substituted, Elimination) |
| 80 | 1 | >99 | 70 | 30 (Decomposition, Elimination) |
This data is illustrative and will vary depending on the specific nucleophile, solvent, and base used.
Visualizations
Relationship between Temperature, Rate, and Selectivity
Caption: Interplay of temperature with reaction rate, selectivity, and side reactions.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings (Journal Article) | OSTI.GOV [osti.gov]
- 9. synquestlabs.com [synquestlabs.com]
preventing decomposition of 2-Chloro-6-(trifluoromethyl)benzyl bromide during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions
Welcome to the technical support center for 2-Chloro-6-(trifluoromethyl)benzyl bromide. This guide is designed to provide in-depth, practical advice to researchers encountering challenges with the stability of this highly reactive reagent. As a Senior Application Scientist, my goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to design robust and reproducible experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability
This section addresses fundamental questions about the stability and handling of this compound.
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to several decomposition pathways due to its reactive benzylic bromide functional group. The primary routes of degradation are:
-
Hydrolysis: This is one of the most common issues. The compound is moisture-sensitive and will slowly react with water to form 2-chloro-6-(trifluoromethyl)benzyl alcohol and corrosive hydrogen bromide (HBr) gas.[1] This not only consumes your reagent but the HBr generated can catalyze further side reactions.
-
Thermal Decomposition: Excessive heat can cause the molecule to break down, releasing toxic and corrosive gases, including hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[1]
-
Reaction with Nucleophiles/Bases: As a potent alkylating agent, it will readily react with strong nucleophiles. While this is often the desired reaction, strong, nucleophilic bases can lead to unwanted side products or degradation. Strong bases are listed as incompatible materials.[1]
-
Photodecomposition: Although less commonly cited for this specific molecule, benzyl bromides, in general, can be sensitive to UV light, which can initiate free-radical pathways.[2]
Q2: The Safety Data Sheet (SDS) mentions "moisture sensitive." How critical is this, and what are the best practices for handling and storage?
A2: The "moisture sensitive" warning is highly critical. Even trace amounts of water can initiate hydrolysis, leading to the issues described above. Strict adherence to anhydrous techniques is essential for success.
| Best Practice | Rationale |
| Storage | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place away from light.[1] |
| Handling | Handle the reagent in a glovebox or under a positive pressure of inert gas. Use oven-dried glassware and anhydrous solvents. |
| Solvents | Use freshly distilled or commercially available anhydrous solvents. Solvents should be tested for water content if the reaction is particularly sensitive. |
| Atmosphere | All reactions should be set up under an inert atmosphere to exclude both moisture and oxygen. |
Part 2: Troubleshooting Guide - Addressing In-Reaction Decomposition
This section is formatted to address specific problems you might observe during your experiment.
Q3: My reaction mixture is turning yellow/brown and my yield is low. What's happening?
A3: A color change to yellow or brown is often an indicator of decomposition. The most likely culprit is the generation of hydrogen bromide (HBr) via hydrolysis or as a byproduct of your alkylation reaction. HBr is a strong acid that can catalyze polymerization or other side reactions, leading to colored impurities and reduced yield.
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Low Conversion Rates with 2-Chloro-6-(trifluoromethyl)benzyl bromide
Welcome to the technical support guide for 2-Chloro-6-(trifluoromethyl)benzyl bromide. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates during substitution reactions. As a highly reactive benzylic halide, success with this reagent hinges on a nuanced understanding of its properties and the interplay between reaction parameters.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
Before troubleshooting, it is crucial to understand the fundamental characteristics of your electrophile. Many reaction failures originate from a misunderstanding of the reagent's inherent reactivity and stability.
Q1: What are the critical stability concerns and proper handling procedures for this compound?
This reagent is a potent electrophile and lachrymator that demands careful handling.[1] Its primary liability is high moisture sensitivity.[2][3] Exposure to atmospheric or solvent moisture will lead to rapid hydrolysis, forming the corresponding and unreactive 2-chloro-6-(trifluoromethyl)benzyl alcohol. This is the most common cause of complete reaction failure.
Key Handling & Storage Protocols:
-
Storage: Always store the reagent in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a desiccator.[2][4] The container should be flushed with an inert gas like argon or nitrogen.[2]
-
Handling: Handle the reagent exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2] Use dry, clean syringes or cannulas for transfers.
-
Incompatibilities: Avoid strong bases and oxidizing agents, as they can cause vigorous reactions or decomposition.[2][4][5]
Q2: What is the expected reaction mechanism, and how do my conditions influence it?
As a primary benzylic halide, this compound can react via both SN1 and SN2 pathways.[6][7] The operative mechanism is a direct consequence of your experimental setup.
-
SN2 Pathway: This is typically the favored route. It is promoted by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, acetonitrile, THF).[8][9][10] The reaction rate is dependent on the concentration of both the nucleophile and the benzyl bromide.
-
SN1 Pathway: This pathway becomes competitive with weaker nucleophiles or in polar protic solvents (e.g., water, ethanol, methanol) that can stabilize the intermediate benzylic carbocation.[6][8] The resonance stabilization afforded by the benzene ring makes this carbocation relatively stable.[6] However, relying on an SN1 pathway increases the risk of solvolysis (reaction with the solvent) as a major side reaction.
Q3: Besides hydrolysis, what are the other common side reactions that consume my starting material?
Low conversion is often a result of competing, non-productive pathways. Beyond hydrolysis, be aware of:
-
Elimination (E2): The use of strong, sterically hindered bases (e.g., potassium tert-butoxide) or high temperatures can promote the E2 elimination of HBr, leading to the formation of a styrene derivative.[7][8]
-
Reaction with Base/Solvent: Highly nucleophilic bases or solvents (like amines used in excess) can compete with your intended nucleophile, leading to undesired byproducts.
-
Homocoupling: In the context of palladium-catalyzed cross-coupling reactions, homocoupling of the benzyl bromide to form bibenzyl derivatives can occur, particularly if the catalyst system is not optimal.[11]
Section 2: Core Troubleshooting Guide for Low Conversion Rates
If you are experiencing low yields, systematically evaluate your experimental parameters using the following logical workflow.
Caption: A logical workflow for diagnosing the root cause of low conversion rates.
Section 3: Systematic Optimization Protocols
Once you have assessed the likely cause, targeted experiments are necessary. Do not change multiple variables at once.
Protocol 1: Establishing and Verifying Anhydrous Conditions
This is the most critical and often overlooked aspect of reactions with benzyl halides.
-
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use. Allow to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over activated molecular sieves (3Å or 4Å) under an inert atmosphere. Never use a solvent from a bottle that has been opened multiple times without proper storage.
-
Reagents: Dry any solid reagents (e.g., nucleophile, base) under high vacuum for several hours before use, especially hygroscopic salts like potassium carbonate.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of argon or nitrogen. Purge the vessel by evacuating and refilling with inert gas three times before adding reagents. Maintain this atmosphere throughout the reaction.
Protocol 2: Screening Key Reaction Parameters
If conditions are rigorously anhydrous and conversion is still low, a systematic screening of base, solvent, and temperature is warranted.
A. Base Selection
The base serves to deprotonate the nucleophile or to scavenge the HBr generated. Its strength and steric profile are critical. A weak base may result in a slow reaction, while an overly strong or bulky base can favor elimination.[8][12]
| Base | pKa (Conjugate Acid) | Type | Recommended Use Case & Rationale |
| K₂CO₃ | ~10.3 | Inorganic, Mild | Excellent for O- and N-alkylation of phenols, alcohols, and amines. It is largely insoluble, providing a solid-liquid phase reaction that often minimizes side reactions. Requires vigorous stirring. |
| Cs₂CO₃ | ~10.3 | Inorganic, Mild | More soluble in organic solvents than K₂CO₃, leading to faster reaction rates. Often the base of choice for difficult alkylations. |
| Et₃N | ~10.7 | Organic, Amine | A soluble, non-nucleophilic base used to scavenge acid. Can sometimes serve as a nucleophilic catalyst itself.[12] Easily removed during workup. |
| DIPEA | ~11.0 | Organic, Hindered | A non-nucleophilic, sterically hindered base. Useful when the nucleophile is sensitive to stronger bases or when trying to suppress side reactions. |
| NaH | ~36 | Inorganic, Strong | A powerful, non-nucleophilic base for deprotonating weakly acidic nucleophiles like alcohols or amides. Requires careful handling and a truly aprotic solvent. |
B. Solvent Selection
The solvent dictates the reaction mechanism and rate by solvating reactants and intermediates.
| Solvent | Polarity | Type | Mechanistic Implication & Rationale |
| Acetonitrile (MeCN) | Polar Aprotic | High | Excellent for promoting SN2 reactions. Solubilizes many organic molecules and inorganic salts. |
| DMF | Polar Aprotic | High | Similar to MeCN, strongly promotes SN2 pathways. Can be difficult to remove during workup. |
| THF | Nonpolar Aprotic | Low | A good general-purpose solvent. Less polar than DMF or MeCN, may result in slower SN2 reactions but can be sufficient. |
| Toluene | Nonpolar Aprotic | Low | Useful for reactions at higher temperatures. Often used with phase-transfer catalysts if reactants have low solubility. |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | Medium | A versatile solvent that has been shown to be effective for benzylation reactions under mild conditions.[13] |
C. Temperature Optimization
Start reactions at room temperature. If no conversion is observed after several hours (monitor by TLC or LC-MS), gradually increase the temperature. A good screening range is Room Temperature -> 50 °C -> 80 °C. Be aware that higher temperatures may increase the rate of side reactions, particularly elimination.[12]
Section 4: Identifying and Mitigating Side Reactions
The identity of your byproducts provides crucial diagnostic information.
Caption: Competing reaction pathways for this compound.
-
If you isolate 2-chloro-6-(trifluoromethyl)benzyl alcohol: This is a definitive sign of moisture contamination. Your primary focus must be on implementing rigorous anhydrous techniques as described in Protocol 1.[12]
-
If you observe an alkene byproduct: This points to E2 elimination. This is likely caused by a base that is too strong or sterically hindered for your system, or by excessive heating.
-
Mitigation: Switch to a milder base (e.g., from NaH to K₂CO₃) or a less hindered base (e.g., from t-BuOK to DIPEA). Run the reaction at a lower temperature for a longer period.
-
-
If your starting nucleophile is consumed but little desired product is formed: Consider the possibility that your product is also nucleophilic and is undergoing a secondary reaction (over-alkylation).
-
Mitigation: Use a slight excess of the starting nucleophile relative to the benzyl bromide (e.g., 1.2 to 1.5 equivalents) to favor the formation of the mono-alkylated product.
-
By adopting this structured, evidence-based approach to troubleshooting, you can systematically identify and resolve the factors limiting your reaction's success, leading to improved conversion rates and higher purity of your target molecule.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. glasp.co [glasp.co]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex [organic-chemistry.org]
Technical Support Center: Catalyst Selection for 2-Chloro-6-(trifluoromethyl)benzyl Bromide Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the efficient cross-coupling of 2-Chloro-6-(trifluoromethyl)benzyl bromide, a sterically hindered and electronically complex substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The structure of this compound presents a unique set of challenges. Firstly, the presence of two bulky ortho-substituents (a chloro group and a trifluoromethyl group) creates significant steric hindrance around the benzylic bromide.[1] This can impede the approach of the palladium catalyst to the C(sp³)-Br bond, slowing down the critical oxidative addition step of the catalytic cycle.[2] Secondly, the molecule contains two potential reaction sites: the primary C(sp³)-Br bond and the C(sp²)-Cl bond. While the benzyl bromide is typically more reactive, highly active catalyst systems required for this challenging substrate could potentially lead to competing reactions at the aryl chloride position, especially under forcing conditions.
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
A2: The Suzuki-Miyaura coupling is a highly versatile and robust choice for forming C-C bonds with this substrate due to the mild reaction conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] For C-N bond formation, the Buchwald-Hartwig amination is the premier method, offering a broad scope for coupling with various amines.[5][6] Both reactions, however, require careful selection of the catalyst system to overcome the substrate's steric and electronic challenges.
Q3: How critical is the exclusion of air and moisture for these reactions?
A3: Absolutely critical. The active Pd(0) catalytic species is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[2] The presence of oxygen is also a primary cause of boronic acid homocoupling in Suzuki-Miyaura reactions.[2] Furthermore, many organometallic reagents and strong bases used are sensitive to moisture. Therefore, using flame-dried glassware, maintaining a positive pressure of an inert gas (Argon or Nitrogen), and using thoroughly degassed, anhydrous solvents are essential for reproducibility and high yields.[2][7]
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses specific issues you may encounter when performing a Suzuki-Miyaura coupling with this compound.
Q4: I am observing low or no conversion of my starting material. What is the recommended starting point for a catalyst system?
A4: For a sterically demanding substrate like this, a highly active catalyst system is necessary. The choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard as they facilitate the difficult oxidative addition step and stabilize the active catalyst.[1][8]
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) or a Buchwald Precatalyst (e.g., G3-XPhos) | Pd(OAc)₂ is a cost-effective Pd(II) source that is reduced in situ. Buchwald precatalysts are highly efficient and air-stable, generating the active Pd(0) species reliably.[9] |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%) | These bulky, electron-rich ligands are proven to be effective for coupling sterically hindered substrates and less reactive electrophiles.[1][8] |
| Base | Cs₂CO₃ or K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic inorganic bases are required to activate the boronic acid for the transmetalation step without causing side reactions.[3][10] |
| Boron Reagent | Potassium Aryltrifluoroborate or Boronic Acid Pinacol Ester | These reagents exhibit greater stability compared to free boronic acids, minimizing protodeboronation.[1][3][11] |
| Solvent | 1,4-Dioxane/H₂O or CPME/H₂O (e.g., 10:1 ratio) | Ethereal solvents often provide the best results. A small amount of water can be crucial for the reaction, though an excess should be avoided.[3][12] |
| Temperature | 80–110 °C | Higher temperatures are often needed to overcome the activation barrier for this hindered substrate.[2] |
Q5: My reaction is sluggish and stalls before completion. What troubleshooting steps should I follow?
A5: A stalled reaction can have multiple causes. The following decision tree provides a logical workflow for troubleshooting.
Q6: I am observing significant amounts of a biaryl byproduct from my boronic acid. What causes this and how can I fix it?
A6: This side reaction is known as homocoupling and is primarily caused by the presence of oxygen in the reaction mixture.[2] Oxygen can facilitate the oxidation of the Pd(0) catalyst and promote the unwanted self-coupling of the boronic acid.
Solutions:
-
Rigorous Degassing: Ensure all solvents and aqueous base solutions are thoroughly degassed before use. A common method is to sparge with an inert gas (Argon or Nitrogen) for 30-60 minutes.[2]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas. Perform several cycles of evacuating and backfilling the reaction flask with inert gas to remove all traces of air.[7]
-
Catalyst Choice: Using an efficient Pd(II) precatalyst that is rapidly and cleanly reduced to the active Pd(0) can sometimes minimize the amount of Pd(II) species available to promote homocoupling.[2][10]
Q7: My main byproduct is the hydrodehalogenated starting material (where the bromine is replaced by hydrogen). What is happening?
A7: This is likely a result of protodeboronation of your boron reagent followed by a competing reduction pathway or a direct reduction of the benzyl bromide. The former is more common, where the boronic acid is replaced by a proton from a source like water, and this can be exacerbated by high temperatures or certain bases.
Solutions:
-
Use More Stable Boron Reagents: As mentioned, potassium aryltrifluoroborates or boronic acid pinacol esters are significantly more resistant to protodeboronation.[1][11]
-
Base Selection: If using a free boronic acid, screen different bases. Sometimes switching from a carbonate to a phosphate base, or vice versa, can mitigate this issue.[13]
-
Control Water Content: While a small amount of water is often beneficial, excess water can promote this side reaction. Ensure you are using anhydrous organic solvents and control the amount of water added.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an arylboronic acid pinacol ester.
Detailed Steps:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.1–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 1–2 mol%) and the ligand (e.g., XPhos, 2–4 mol%).[2]
-
Seal the flask with a septum, and perform three cycles of evacuation and backfilling with argon to ensure a completely inert atmosphere.[7]
-
Add the degassed solvent (e.g., 1,4-dioxane and water in a 10:1 ratio) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[2]
-
With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).[2]
-
Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
column chromatography techniques for purifying 2-Chloro-6-(trifluoromethyl)benzyl bromide derivatives
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-6-(trifluoromethyl)benzyl bromide and its derivatives. These compounds, while valuable synthetic intermediates, present unique challenges during column chromatography due to their reactivity and specific physicochemical properties. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography of this compound derivatives. The question-and-answer format is designed to help you quickly diagnose and resolve experimental issues.
Question 1: My compound appears to be degrading on the silica gel column. I see new, more polar spots on my TLC analysis of the collected fractions. What is happening and how can I prevent it?
Answer:
This is a classic and highly probable issue when working with benzyl bromides. The underlying cause is the inherent reactivity of the benzylic bromide functional group, which is a potent electrophile, and the nature of the stationary phase.
Root Causes:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze the hydrolysis of the benzyl bromide to the corresponding, and more polar, benzyl alcohol. The trifluoromethyl group can exacerbate this by increasing the electrophilicity of the benzylic carbon.
-
Prolonged Contact Time: The longer your compound remains on the column, the greater the opportunity for degradation. Slow flow rates or excessively long columns increase this risk.
Solutions & Protocols:
-
Use Deactivated Silica Gel: Neutralizing the acidic sites on the silica is the most effective solution.[2][3] You can do this by pre-treating the silica with a non-nucleophilic base.
-
Protocol: Deactivating Silica Gel:
-
Prepare your eluent (e.g., 10% Ethyl Acetate in Hexane).
-
Add 1-2% triethylamine (v/v) to the eluent mixture.
-
Use this base-containing solvent to pack your column and as the mobile phase. The triethylamine will neutralize the active acidic sites on the silica gel.[4]
-
-
-
Switch to a Different Stationary Phase: If degradation persists, consider an alternative stationary phase.
-
Increase the Speed of Purification:
-
Flash Chromatography: Employing flash chromatography, which uses positive pressure to accelerate solvent flow, is highly recommended. This minimizes the residence time of the compound on the stationary phase.[2][6]
-
Optimize Solvent Polarity: Choose a solvent system where your target compound has an Rf value between 0.2 and 0.35.[6][7] A higher Rf (e.g., >0.5) will result in faster elution but may compromise separation.
-
Question 2: I am struggling to separate my this compound product from the unreacted 2-Chloro-6-(trifluoromethyl)toluene starting material. Their Rf values are very close.
Answer:
This is a common separation challenge where the product and starting material have similar polarities. The key is to optimize the selectivity of your chromatographic system.
Root Causes:
-
Similar Polarity: The only difference between the two compounds is a -CH₃ group versus a -CH₂Br group. While the bromide adds some polarity, the overall non-polar character of the aromatic ring and trifluoromethyl group dominates, leading to similar retention behavior in many solvent systems.
-
Inappropriate Solvent System: Using a solvent system that is too polar can cause both compounds to travel near the solvent front with little interaction with the stationary phase, resulting in poor separation.
Solutions:
-
Use a Low-Polarity Eluent: The starting material is less polar than the product. To exploit this small difference, you must use a very non-polar mobile phase.
-
Recommended Solvents: Start with pure hexane or heptane and gradually introduce a slightly more polar solvent like dichloromethane or ethyl acetate in very small increments (e.g., 1-5%).[4]
-
TLC is Key: Meticulously screen solvent systems using TLC. A good system will show a clear, albeit small, separation (ΔRf) between the two spots. The goal is to maximize this ΔRf.
-
-
Increase Column Length/Efficiency: A longer column provides more theoretical plates for the separation to occur.[8] Doubling the column length can significantly improve the resolution of closely eluting compounds, though it will require more solvent and time.
-
Dry Loading: For difficult separations, dry loading the sample onto the column often yields better results than liquid loading.[6][9] Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of your packed column.
Question 3: Even though my TLC showed perfect separation, all the fractions from my column are mixed. Why did this happen?
Answer:
This frustrating outcome almost always points to an issue with the column packing or sample loading technique rather than the chosen solvent system.
Root Causes:
-
Poor Column Packing: The presence of air bubbles, cracks, or channels in the silica bed provides pathways for the sample to travel down the column unevenly, leading to broad, mixed bands.[6]
-
Overloading the Column: There is a limit to how much crude material a column can effectively separate. Exceeding this capacity (typically 1-10% of the silica weight, depending on separation difficulty) will cause bands to broaden and overlap.
-
Sample Insolubility: If the crude mixture is not fully soluble in the initial eluent, it can precipitate at the top of the column and then slowly dissolve as the chromatography proceeds, leading to continuous "bleeding" of the compound into all fractions.[10]
-
Disturbance of the Silica Bed: Adding the sample or eluent too aggressively can disturb the flat surface of the silica, creating an uneven starting point for the separation.
Solutions:
-
Master Column Packing:
-
Slurry Packing: Always pack your column using the "wet" or slurry method.[6] Prepare a slurry of silica gel in your initial, least polar eluent and pour it into the column. Gently tap the column to settle the silica into a uniform, compact bed.
-
-
Proper Sample Loading:
-
Minimize Band Width: Dissolve your sample in the absolute minimum amount of solvent (preferably the eluent itself) before loading. A wide initial sample band is a primary cause of poor separation.
-
Protect the Surface: After loading your sample, add a thin layer of sand on top of the silica bed to prevent it from being disturbed when you add more eluent.[6][9]
-
-
Check Solubility: If your sample does not dissolve well in the eluent, dissolve it in a stronger, more polar solvent (like dichloromethane), adsorb it onto a small amount of silica (dry loading), and then load the resulting powder onto the column.[10]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more foundational questions regarding the purification of these specific benzyl bromide derivatives.
Q1: What is the best stationary phase for these compounds: standard silica, deactivated silica, or alumina?
A: The choice depends on the stability of your specific derivative.
-
Standard Silica Gel: This is the default and most common choice.[1] It is effective for many separations, but you must first test your compound's stability on a TLC plate. If streaking or the appearance of new spots occurs, your compound is likely degrading.
-
Deactivated Silica Gel: This is the recommended starting point for novel this compound derivatives due to their potential acid sensitivity.[2][3] It provides the resolving power of silica without the acidity that causes degradation.
-
Neutral or Basic Alumina: This is a good alternative if your compound is highly unstable on any form of silica.[5] However, the elution order of compounds can sometimes differ from silica, so preliminary TLC analysis on alumina plates is necessary.
| Stationary Phase | Pros | Cons | Best For... |
| Standard Silica Gel | High resolving power, inexpensive, well-understood. | Acidic, can cause degradation of sensitive compounds.[1][2] | Stable, less reactive benzyl bromide derivatives. |
| Deactivated Silica Gel | High resolving power, inert to acid-sensitive compounds. | Requires an extra preparation step (adding base to eluent). | Default choice for novel or potentially unstable benzyl bromides. |
| Neutral/Basic Alumina | Good for acid-sensitive and basic compounds. | Can have lower resolving power than silica, more expensive. | Compounds that degrade even on deactivated silica. |
Q2: How do I choose the optimal solvent system for my separation?
A: The process is systematic and relies on Thin Layer Chromatography (TLC).
-
Start with a Standard System: A mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane) is a standard starting point.[4][11]
-
Run TLC Plates: Spot your crude mixture on a TLC plate and develop it in different solvent ratios (e.g., 5%, 10%, 20% Ethyl Acetate in Hexane).
-
Target an Rf Value: The ideal solvent system is one that places your desired product at an Rf value of 0.2 to 0.35 .[6][7] This range provides the optimal balance between separation from impurities and a reasonable elution time.
-
Check for Separation: Ensure there is adequate separation (a visible gap, or ΔRf) between your product spot and any major impurity spots. If separation is poor, you may need to try a different solvent combination (e.g., switch from Ethyl Acetate to Dichloromethane).
Q3: Are there alternative workup procedures to remove excess benzyl bromide reagent without relying on chromatography?
A: Yes. If your desired product is stable under the conditions, you can use a chemical quench to remove unreacted benzyl bromide. This is particularly useful when the benzyl bromide was used in excess as a reagent.
-
Amine Quench: Add a tertiary amine like triethylamine (Et₃N) to the reaction mixture. The triethylamine will react with the excess benzyl bromide to form a quaternary ammonium salt, which is typically water-soluble and can be removed with an aqueous wash.[12][13]
-
Scavenger Resins: Thiol- or amine-functionalized resins (scavenger resins) can be added to the crude mixture. These resins will covalently bind to the excess electrophilic benzyl bromide, and the resin can then be removed by simple filtration.[12][14]
Q4: What specific safety precautions are necessary when handling these compounds during purification?
A: this compound and its parent compounds are potent lachrymators, meaning they are severe irritants to the eyes, skin, and respiratory system.[5][15][16]
-
Work in a Fume Hood: All manipulations, including weighing, dissolving, column packing, and fraction collection, must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a lab coat, and nitrile gloves.
-
Avoid Rotovap Exposure: When concentrating fractions on a rotary evaporator, ensure the vacuum pump exhaust is properly vented into the fume hood to prevent vapors from entering the lab.[15]
Section 3: Visual Workflows
Visual diagrams help clarify complex procedures and decision-making processes. The following workflows are rendered using DOT language.
General Purification Workflow
Caption: A standard workflow for purifying benzyl bromide derivatives.
Troubleshooting Decision Tree: Poor Separation
Caption: A decision tree for diagnosing poor chromatographic separation.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. orgsyn.org [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. silicycle.com [silicycle.com]
- 15. Benzyl Bromide [commonorganicchemistry.com]
- 16. synquestlabs.com [synquestlabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 2-Chloro-6-(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal structural confirmation of intermediates is not merely a procedural step but a cornerstone of regulatory compliance, process optimization, and, ultimately, patient safety. 2-Chloro-6-(trifluoromethyl)benzyl bromide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its combination of halogen and trifluoromethyl substituents. This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of this compound, grounded in scientific principles and supported by experimental and predicted data.
The Analytical Imperative: Beyond Simple Identification
The synthesis of complex molecules is seldom a perfectly linear path. Side reactions, isomeric impurities, and unexpected rearrangements can lead to products that are structurally similar to the target compound but possess vastly different chemical and pharmacological properties. Therefore, a multi-faceted analytical approach is essential to not only confirm the identity of the desired product but also to ensure its purity and isomeric integrity. This guide will explore the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will also touch upon the gold standard for absolute structural confirmation: Single Crystal X-ray Crystallography.
Core Analytical Techniques: A Comparative Overview
To illustrate the practical application of these techniques, we will present a comparative analysis between our target compound, this compound, and a structurally similar alternative, 2-Fluorobenzyl bromide. Due to the limited availability of published experimental spectra for the target compound, we will utilize predicted data based on established principles and spectral data from analogous compounds.
Table 1: Comparative Summary of Analytical Data
| Analytical Technique | This compound (Predicted Data) | 2-Fluorobenzyl bromide (Experimental Data) |
| ¹H NMR (CDCl₃, 400 MHz) | ~4.8 ppm (s, 2H, -CH₂Br), ~7.5-7.7 ppm (m, 3H, Ar-H) | 4.55 ppm (s, 2H, -CH₂Br), 7.0-7.5 ppm (m, 4H, Ar-H)[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | ~30 ppm (-CH₂Br), ~124 ppm (q, J ≈ 274 Hz, -CF₃), ~128-135 ppm (Ar-C) | ~26 ppm (-CH₂Br), ~115-160 ppm (Ar-C, with C-F coupling) |
| ¹⁹F NMR (CDCl₃) | ~ -60 to -63 ppm (s, 3F, -CF₃) | Not Applicable |
| Mass Spec. (EI) | m/z 272/274 (M⁺), 193/195 ([M-Br]⁺), 124 ([M-Br-CF₃]⁺) | m/z 188/190 (M⁺), 109 ([M-Br]⁺)[2] |
| FTIR (neat) | ~3050 cm⁻¹ (Ar C-H), ~1450, 1580 cm⁻¹ (C=C), ~1315 cm⁻¹ (C-F), ~1100-1200 cm⁻¹ (CF₃), ~780 cm⁻¹ (C-Cl), ~650 cm⁻¹ (C-Br) | ~3060 cm⁻¹ (Ar C-H), ~1490, 1590 cm⁻¹ (C=C), ~1230 cm⁻¹ (C-F), ~670 cm⁻¹ (C-Br)[3][4] |
In-Depth Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Mapper
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons and their neighboring protons. For this compound, we predict a singlet for the benzylic protons (-CH₂Br) around 4.8 ppm. The downfield shift compared to unsubstituted benzyl bromide is due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups. The aromatic region would likely show a complex multiplet for the three aromatic protons. In comparison, the benzylic protons of 2-Fluorobenzyl bromide appear as a singlet at 4.55 ppm.[1]
-
¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms in the molecule. For our target compound, the benzylic carbon is expected around 30 ppm. A key indicator would be the carbon of the trifluoromethyl group, which would appear as a quartet (due to coupling with the three fluorine atoms) with a large coupling constant (J ≈ 274 Hz).
-
¹⁹F NMR (Fluorine NMR): This is a highly specific technique for fluorine-containing compounds. A single sharp peak is expected for the -CF₃ group, likely in the range of -60 to -63 ppm, which is characteristic for a trifluoromethyl group on an aromatic ring.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.[2] For this compound, the molecular ion peak (M⁺) would be observed as a pair of peaks at m/z 272 and 274, with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern would be dominated by the loss of the bromine atom to give a stable benzylic carbocation at m/z 193/195. Further fragmentation could involve the loss of the trifluoromethyl group.
For the comparative compound, 2-Fluorobenzyl bromide, the molecular ion is seen at m/z 188/190 (due to the bromine isotopes), and the base peak at m/z 109 corresponds to the fluorobenzyl cation formed by the loss of the bromine atom.[2]
Predicted Fragmentation Pathway for this compound
Caption: Predicted EI-MS fragmentation of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show:
-
Aromatic C-H stretching vibrations around 3050 cm⁻¹.
-
Aromatic C=C stretching vibrations around 1450 and 1580 cm⁻¹.
-
Strong C-F stretching vibrations associated with the -CF₃ group between 1100-1200 cm⁻¹.
-
A C-Cl stretching vibration around 780 cm⁻¹.
-
A C-Br stretching vibration around 650 cm⁻¹.
The FTIR spectrum for 2-Fluorobenzyl bromide shows similar aromatic C-H and C=C stretches, with a characteristic C-F stretch around 1230 cm⁻¹ and a C-Br stretch around 670 cm⁻¹.[3][4]
The Definitive Answer: Single Crystal X-ray Crystallography
When absolute and unambiguous structural confirmation is required, especially for establishing stereochemistry or resolving any lingering doubts from spectroscopic data, Single Crystal X-ray Crystallography is the gold standard. This technique determines the three-dimensional arrangement of atoms in a crystalline solid. However, its primary prerequisite is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge for many organic molecules.
Experimental Protocols
The reliability of analytical data is intrinsically linked to the rigor of the experimental procedure. The following are generalized protocols for the analysis of substituted benzyl bromides.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Dissolution: Cap the tube and gently invert to dissolve the sample completely.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Separation: Utilize a suitable capillary column (e.g., HP-5MS) with a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C.
-
MS Detection: Acquire mass spectra in electron ionization (EI) mode over a mass range of m/z 50-350.
Protocol 3: FTIR Analysis (Neat Liquid)
-
Sample Preparation: Place one drop of the liquid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Overall Analytical Workflow
Caption: Logical workflow for the structural confirmation of a novel compound.
The Importance of Method Validation
For researchers in the pharmaceutical industry, the analytical methods used must be validated to ensure they are fit for their intended purpose.[6][7] According to ICH Q2(R1) guidelines, validation involves demonstrating parameters such as accuracy, precision, specificity, linearity, and range. This ensures that the data generated is reliable and reproducible, a critical requirement for regulatory submissions.
Conclusion
The structural confirmation of this compound is a task that necessitates a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational map of the molecule's connectivity, mass spectrometry confirms its molecular weight and key structural motifs through fragmentation. FTIR spectroscopy offers a rapid check for the presence of expected functional groups. No single technique provides all the answers, but together, they form a powerful and self-validating system for the unambiguous characterization of this important pharmaceutical intermediate. For absolute proof of structure, particularly in cases of stereoisomers or complex crystal forms, single-crystal X-ray crystallography remains the ultimate arbiter.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2-Fluorobenzyl bromide [webbook.nist.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. alpha-Bromo-o-fluorotoluene | C7H6BrF | CID 67968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. synquestlabs.com [synquestlabs.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
A Comparative Guide to the Reactivity of 2-Chloro-6-(trifluoromethyl)benzyl bromide and Benzyl Bromide
For researchers and professionals in drug development and synthetic chemistry, selecting the appropriate benzylic halide is a critical decision that dictates reaction conditions and synthetic strategy. While benzyl bromide is a canonical substrate in nucleophilic substitution reactions, its substituted derivatives can exhibit dramatically different reactivities. This guide provides an in-depth comparison of the reactivity of 2-Chloro-6-(trifluoromethyl)benzyl bromide with the parent benzyl bromide, grounded in mechanistic principles and supported by a clear experimental framework.
Theoretical Analysis: Electronic and Steric Effects at Play
The reactivity of a benzylic halide in nucleophilic substitution reactions is governed by its ability to accommodate either an SN1 (unimolecular) or SN2 (bimolecular) pathway. The choice of pathway and its rate are profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring.
Benzyl Bromide: The Versatile Baseline
Benzyl bromide serves as an ideal reference. Its primary benzylic carbon is relatively unhindered, making it a good substrate for SN2 reactions.[1][2] Simultaneously, the phenyl ring can stabilize the intermediate benzyl carbocation through resonance, allowing it to also react readily via an SN1 mechanism, particularly with weak nucleophiles in polar protic solvents.[1][3][4] This dual reactivity makes benzyl bromide a versatile reagent.[3]
This compound: A Study in Deactivation
The introduction of two substituents at the ortho-positions (C2 and C6) fundamentally alters the substrate's reactivity profile through a combination of powerful electronic and steric effects.
-
Electronic Effects: The chloro (-Cl) and trifluoromethyl (-CF3) groups are both potent electron-withdrawing groups (EWGs). The trifluoromethyl group, in particular, is one of the strongest EWGs used in organic chemistry due to the intense inductive effect of the three fluorine atoms.[5][6]
-
Impact on SN1 Reactivity: An SN1 reaction proceeds through a carbocation intermediate. The strong inductive electron withdrawal from the -Cl and -CF3 groups severely destabilizes the formation of a positive charge on the adjacent benzylic carbon. This destabilization raises the activation energy for the rate-determining step, effectively suppressing the SN1 pathway.
-
-
Steric Effects: The SN2 reaction requires a specific geometry where the nucleophile performs a "backside attack" on the electrophilic carbon, opposite to the leaving group.[7]
-
Impact on SN2 Reactivity: The placement of the chloro and trifluoromethyl groups at the ortho-positions creates significant steric hindrance.[8] These bulky groups physically obstruct the trajectory of the incoming nucleophile, making it difficult to approach the benzylic carbon.[2][9] This steric shield raises the energy of the crowded SN2 transition state, leading to a drastic reduction in the reaction rate.[7]
-
Hypothesis: Based on this analysis, this compound is predicted to be substantially less reactive than benzyl bromide in both SN1 and SN2 reactions due to the combined deactivating effects of electronic destabilization and steric hindrance.
Experimental Design for Comparative Analysis
To empirically validate the theoretical predictions, a parallel kinetic study can be employed. The reaction of both benzyl bromides with a suitable nucleophile under identical conditions allows for a direct comparison of their reaction rates. A classic SN2 reaction, such as the Finkelstein reaction using sodium iodide in acetone, provides a clear and easily monitored system.
Workflow for Comparative Reactivity Study
The following diagram outlines the workflow for a robust comparative experiment.
Caption: Workflow for comparing the SN2 reactivity of two benzyl bromide substrates.
Detailed Experimental Protocol
Objective: To quantitatively compare the rate of nucleophilic substitution of benzyl bromide and this compound with sodium iodide in acetone.
Materials:
-
Benzyl bromide
-
This compound
-
Sodium Iodide (NaI), anhydrous
-
Acetone, HPLC grade
-
Reaction vials, magnetic stir bars
-
Constant temperature bath
-
HPLC or GC system with an appropriate column
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M solutions of both benzyl bromide and this compound in acetone.
-
Prepare a 0.15 M solution of sodium iodide in acetone. Warm gently if necessary to fully dissolve, then cool to the reaction temperature.
-
-
Reaction Setup:
-
In two separate, identical reaction vials equipped with stir bars, place equal volumes of the 0.1 M benzyl bromide solution (Vial A) and the 0.1 M this compound solution (Vial B).
-
Place both vials in a constant temperature bath set to 25°C and allow them to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions simultaneously, add an equal volume of the 0.15 M NaI solution to each vial. Start a timer immediately.
-
At predetermined time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.
-
Immediately quench each aliquot by diluting it into a larger volume of a suitable solvent mixture (e.g., 90:10 water:acetonitrile) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC or GC to determine the concentration of the starting benzyl bromide and the corresponding benzyl iodide product.
-
Plot the concentration of the starting material versus time for each reaction.
-
Calculate the initial reaction rate or the rate constant (k) for each substrate.
-
Data Interpretation and Expected Results
The experimental data will provide a quantitative measure of the reactivity difference. The formation of sodium bromide (a byproduct) is often slow to precipitate, making chromatographic analysis a more reliable method for monitoring reaction progress.
Table 1: Hypothetical Comparative Reactivity Data
| Substrate | % Conversion to Product after 30 min at 25°C | Relative Rate Constant (krel) |
| Benzyl Bromide | >95% | 1.0 |
| This compound | <1% | <0.001 |
The expected results, as summarized in the hypothetical data table above, would show a stark difference in reactivity. Benzyl bromide is expected to react swiftly, reaching near-complete conversion within the hour. In contrast, this compound will show negligible conversion under the same conditions, confirming its significantly lower reactivity.
Conclusion and Practical Implications
This dramatic decrease in reactivity is a direct consequence of:
-
Steric Hindrance: The bulky ortho-substituents physically block the SN2 reaction pathway.
-
Electronic Destabilization: The powerful electron-withdrawing nature of the substituents prevents the formation of a carbocation, shutting down the SN1 pathway.
For synthetic chemists, this has critical implications. Attempting to use this compound in standard substitution reactions that work well for benzyl bromide will likely result in failure or extremely low yields. To achieve successful substitution with this deactivated substrate, researchers must consider more forcing conditions, such as:
-
Higher reaction temperatures.
-
Longer reaction times.
-
The use of highly potent nucleophiles.
-
Alternative synthetic routes that avoid direct substitution at the benzylic position.
Understanding these fundamental structure-reactivity relationships is paramount for the efficient design and execution of complex molecular syntheses in drug discovery and materials science.
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. quora.com [quora.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
LC-MS analysis of 2-Chloro-6-(trifluoromethyl)benzyl bromide reaction mixtures
An In-Depth Guide to the LC-MS Analysis of 2-Chloro-6-(trifluoromethyl)benzyl Bromide Reaction Mixtures
A Comparative Guide for Method Development and Impurity Profiling
As a key building block in the synthesis of novel pharmaceutical and agrochemical compounds, this compound is prized for its ability to introduce a uniquely substituted aromatic moiety, often enhancing biological activity and metabolic stability.[1] However, its utility is matched by its reactivity. Benzyl halides are a class of compounds that require careful monitoring as they are considered potential genotoxic impurities (PGIs).[2][3] Therefore, the robust analytical characterization of its reaction mixtures is not merely a procedural step but a cornerstone of ensuring product quality, safety, and process understanding.
This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive evaluation of reaction mixtures involving this compound. We will move beyond simple protocols to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating a self-validating analytical system that provides trustworthy and accurate results.
The Analytical Challenge: A Molecule of Duality
The primary challenges in analyzing this compound and its reaction products stem from its inherent reactivity and the complexity of the resulting mixtures.
-
Reactivity and Stability: As a benzylic bromide, the compound is a potent alkylating agent but is also susceptible to hydrolysis, which forms the corresponding 2-Chloro-6-(trifluoromethyl)benzyl alcohol.[4][5] This necessitates careful sample handling and quenching strategies to ensure the analytical results reflect the true state of the reaction.
-
Mixture Complexity: A typical reaction mixture can contain the starting material, the desired product, the hydrolysis byproduct, and potentially other side-products arising from over-alkylation or reactions with solvents and reagents.[5][6]
-
Structural Similarity: Many of these components are structurally similar, sharing the same core aromatic ring. This makes chromatographic separation challenging, requiring stationary phases that can exploit subtle differences in polarity, shape, and electronic properties.[7]
LC-MS is the ideal technique for this challenge, combining the high-resolution separation power of liquid chromatography with the unparalleled sensitivity and specificity of mass spectrometry.[8]
Part 1: The Chromatographic Separation - A Tale of Three Columns
The choice of HPLC column is the most critical factor in achieving a successful separation. While a standard C18 column is the conventional starting point for reversed-phase chromatography, its reliance solely on hydrophobic interactions is often insufficient for the complex mixtures generated from benzyl bromide reactions.[9][10] Here, we compare the performance of three distinct stationary phases.
Workflow for LC-MS Analysis
The general workflow involves careful sample preparation followed by injection into the LC-MS system for separation and detection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
A Comparative Guide to Trifluoromethylbenzyl Introduction: Evaluating Alternatives to 2-Chloro-6-(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research, the introduction of the trifluoromethylbenzyl moiety is a crucial step for enhancing metabolic stability and lipophilicity. 2-Chloro-6-(trifluoromethyl)benzyl bromide is a commonly utilized reagent for this purpose. However, the pursuit of optimal reaction efficiency, milder conditions, and improved yields necessitates a thorough evaluation of alternative reagents. This guide provides an in-depth technical comparison of alternative reagents and methodologies for the introduction of the trifluoromethylbenzyl group, supported by mechanistic insights and experimental data.
Understanding the Benchmark: this compound
This compound is a primary benzylic halide. Its reactivity in nucleophilic substitution reactions is primarily governed by the S(_N)2 mechanism. The presence of two electron-withdrawing groups on the aromatic ring, the chloro and trifluoromethyl groups, influences the electrophilicity of the benzylic carbon. While these groups enhance the susceptibility of the carbon to nucleophilic attack, they can also impact the overall reaction kinetics.
The typical application of this reagent involves the Williamson ether synthesis for the O-alkylation of alcohols and phenols, or analogous reactions for the N-alkylation of amines. These reactions generally require a base to deprotonate the nucleophile and a polar aprotic solvent to facilitate the S(_N)2 transition state.[1][2]
Key Alternatives and Their Comparative Performance
Several alternatives to this compound are available, each with its own set of advantages and disadvantages. The choice of reagent often depends on the specific substrate, desired reaction conditions, and tolerance of other functional groups.
The Fluoro-analogue: 2-Fluoro-6-(trifluoromethyl)benzyl Bromide
A commercially available and closely related alternative is 2-Fluoro-6-(trifluoromethyl)benzyl bromide. The substitution of a chlorine atom with fluorine, a more electronegative but smaller atom, can subtly alter the reagent's reactivity.
Comparative Insights:
-
Reactivity: While direct, side-by-side kinetic comparisons are scarce in the literature, the fundamental principles of nucleophilic substitution suggest that the reactivity of the fluoro- and chloro-analogues would be comparable. The slightly higher electronegativity of fluorine might marginally increase the electrophilicity of the benzylic carbon, but the difference in leaving group ability between bromide in both molecules is the dominant factor.
-
Synthetic Accessibility: Both the chloro and fluoro derivatives are accessible, with methods for their synthesis being documented. For instance, 3-fluoro-2-methylbenzotrifluoride can be brominated to yield 2-fluoro-6-(trifluoromethyl)benzyl bromide.[3]
The Tosylate Analogue: 2-Chloro-6-(trifluoromethyl)benzyl Tosylate
Alkyl tosylates are often employed as alternatives to alkyl halides in nucleophilic substitution reactions due to the excellent leaving group ability of the tosylate anion.
Comparative Insights:
-
Reactivity: Tosylates are generally more reactive than the corresponding bromides in S(_N)2 reactions. This enhanced reactivity can lead to shorter reaction times and potentially allow for the use of milder bases or lower temperatures.[4] However, this increased reactivity can also be a double-edged sword.
-
Stability: Benzyl tosylates can be less stable than their bromide counterparts and may be prone to decomposition upon storage, especially if any impurities are present.[5] The synthesis of 2-Chloro-6-(trifluoromethyl)benzyl tosylate would typically involve the reaction of 2-chloro-6-(trifluoromethyl)benzyl alcohol with tosyl chloride in the presence of a base.[6]
-
Application: The higher reactivity of the tosylate could be advantageous for reactions with sterically hindered nucleophiles where the corresponding bromide shows sluggish reactivity.
Milder Alternatives for Sensitive Substrates: 2-Benzyloxy-1-methylpyridinium Triflate
For substrates that are sensitive to the basic conditions of the Williamson ether synthesis or the acidic conditions of other benzylation methods, neutral benzylating agents have been developed. 2-Benzyloxy-1-methylpyridinium triflate is a prime example of such a reagent.[7]
Comparative Insights:
-
Reaction Conditions: This reagent operates under neutral conditions, releasing an electrophilic benzyl species upon warming. This avoids the need for strong bases or acids, making it compatible with a wider range of functional groups.[7][8]
-
Mechanism: The in-situ N-methylation of 2-benzyloxypyridine generates the active benzylating agent.[7]
-
Applicability to Trifluoromethylbenzyl Introduction: While the general utility of this reagent is well-established for standard benzyl groups, its application for the introduction of the more electron-deficient 2-chloro-6-(trifluoromethyl)benzyl group would require the synthesis of the corresponding 2-(2-chloro-6-(trifluoromethyl)benzyloxy)pyridine precursor. The performance of this specific derivative has not been extensively documented and would be a subject for experimental validation.
Experimental Data: A Comparative Overview
| Reagent | Typical Conditions | Yield | Remarks | Reference |
| This compound | K₂CO₃, DMF, 80 °C | Good to Excellent | Standard Williamson ether synthesis conditions.[1] | [1] |
| 2-Fluoro-6-(trifluoromethyl)benzyl Bromide | Similar to chloro-analogue | Expected to be similar | Reactivity is anticipated to be comparable to the chloro-analogue. | - |
| 2-Chloro-6-(trifluoromethyl)benzyl Tosylate | Milder base (e.g., K₂CO₃), lower temp. | Potentially higher | Expected to be more reactive but potentially less stable. | [4][6] |
| 2-(2-Chloro-6-(trifluoromethyl)benzyloxy)-1-methylpyridinium Triflate | Neutral, heat | Good to Excellent | Ideal for sensitive substrates, requires synthesis of the precursor. | [7][8] |
Experimental Protocols
General Protocol for O-Alkylation of Phenol with a Trifluoromethylbenzyl Halide (e.g., this compound)
This protocol is based on the principles of the Williamson ether synthesis.[1][2]
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph "Williamson_Ether_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "Workflow for O-alkylation of phenol."
Mechanistic Considerations and Causality Behind Experimental Choices
The choice of a primary benzyl halide in the Williamson ether synthesis is crucial to favor the S(_N)2 pathway and avoid the competing E2 elimination, which is more prevalent with secondary and tertiary halides.[2][4] The use of a polar aprotic solvent like DMF is intended to solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the anion (phenoxide) relatively unsolvated and thus more nucleophilic.
For the milder alternative using 2-benzyloxy-1-methylpyridinium triflate, the reaction proceeds through the formation of an electrophilic benzyl species upon heating, without the need for a strong base. This is particularly advantageous when dealing with substrates containing base-labile functional groups. The choice of solvent, such as toluene or trifluorotoluene, is often critical for the success of this reaction.[7]
dot graph "SN2_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "S(_N)2 mechanism for trifluoromethylbenzylation."
Conclusion and Recommendations
While this compound remains a reliable and widely used reagent for introducing the trifluoromethylbenzyl group, researchers should consider the available alternatives based on the specific requirements of their synthetic route.
-
For routine applications where standard Williamson ether synthesis conditions are tolerated, This compound and its fluoro-analogue, 2-Fluoro-6-(trifluoromethyl)benzyl bromide , are effective choices.
-
When higher reactivity is desired, for instance with less reactive nucleophiles, the corresponding tosylate derivative could be a valuable alternative, provided its potential instability is managed.
-
For syntheses involving sensitive substrates that are incompatible with basic or acidic conditions, a milder approach using a 2-benzyloxy-1-methylpyridinium triflate analogue should be explored, although this would necessitate the initial synthesis of the specific reagent.
Ultimately, the optimal choice will be determined by a combination of factors including substrate scope, desired reaction conditions, and overall synthetic strategy. It is recommended that a small-scale screening of these alternatives be conducted to identify the most efficient and high-yielding method for a particular application.
References
- 1. jk-sci.com [jk-sci.com]
- 2. byjus.com [byjus.com]
- 3. Method for producing 2-fluoro-6-(trifluoromethyl)benzyl bromide and 2-fluoro-6-(trifluoromethyl)benzylamine (2006) | Saegusa Hiroshi | 1 Citations [scispace.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]
A Comparative Study of Reaction Kinetics of Substituted Benzyl Bromides: A Guide for Researchers
This guide provides an in-depth comparative analysis of the reaction kinetics of substituted benzyl bromides, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental observations and methodologies, grounding its claims in established scientific principles and supporting data. Our focus is to provide a robust framework for understanding and predicting the reactivity of this important class of organic compounds.
Introduction: The Significance of Benzyl Bromide Kinetics
Substituted benzyl bromides are versatile electrophilic building blocks in organic synthesis, crucial for the introduction of the benzyl moiety into a wide range of molecules. Their reactivity is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and materials. A thorough understanding of their reaction kinetics allows for the precise control of reaction outcomes, optimization of yields, and the rational design of novel synthetic pathways. This guide will explore the factors governing the rates of nucleophilic substitution reactions of substituted benzyl bromides, providing both theoretical insights and practical experimental guidance.
Theoretical Framework: The Duality of Sₙ1 and Sₙ2 Pathways
The nucleophilic substitution reactions of benzyl bromides are fascinatingly poised between the Sₙ1 and Sₙ2 mechanisms. Unlike simple primary alkyl halides that predominantly favor the Sₙ2 pathway, benzyl bromides can readily undergo both, depending on the reaction conditions and the nature of the substituents on the aromatic ring.
The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism, conversely, is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an Sₙ1 reaction is primarily dependent on the concentration of the substrate.
The benzyl system is unique in its ability to stabilize both the Sₙ2 transition state and the Sₙ1 carbocation intermediate through resonance with the adjacent phenyl ring. This dual reactivity is the cornerstone of understanding the kinetic behavior of substituted benzyl bromides.
Experimental Design for Kinetic Analysis
A well-designed kinetic experiment is crucial for obtaining reliable and reproducible data. The following outlines a general workflow for studying the reaction kinetics of substituted benzyl bromides.
Caption: A generalized workflow for the kinetic analysis of substituted benzyl bromide reactions.
Synthesis of Substituted Benzyl Bromides
A variety of methods exist for the synthesis of substituted benzyl bromides. A common and effective method is the radical bromination of the corresponding substituted toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Step-by-Step Protocol for the Synthesis of p-Nitrobenzyl Bromide:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitrotoluene in a suitable solvent like carbon tetrachloride.
-
Initiation: Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.
-
Reaction: Heat the mixture to reflux. The reaction is often initiated by light, so irradiation with a lamp can be beneficial.
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.[1][2]
Kinetic Measurement: A Conductometric Approach
For reactions that produce ions, such as the reaction of a benzyl bromide with an amine, conductometry is a convenient and accurate method for monitoring the reaction progress. The increase in conductivity of the solution over time is proportional to the formation of the ionic product.
Step-by-Step Protocol for Kinetic Measurement:
-
Solution Preparation: Prepare solutions of the substituted benzyl bromide and the nucleophile (e.g., benzylamine) in a suitable solvent (e.g., methanol) of known concentrations.[3]
-
Temperature Control: Equilibrate both solutions to the desired reaction temperature in a thermostatted water bath.
-
Initiation and Measurement: Mix the solutions rapidly and start monitoring the conductivity of the reaction mixture at regular time intervals using a conductivity meter.
-
Data Acquisition: Record the conductivity readings over time until the reaction is complete or for a sufficient duration to determine the initial rate. The rate constants can then be calculated from the change in conductivity over time.[3]
Comparative Kinetic Data: The Influence of Substituents
The electronic nature of the substituent on the benzene ring has a profound effect on the reaction rate. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density at the benzylic carbon, thereby influencing the stability of the transition state or carbocation intermediate.
The following table presents a comparative dataset for the solvolysis of a series of substituted benzyl chlorides in 20% acetonitrile in water at 25°C. While the leaving group is chloride, the trends observed are directly applicable to the corresponding benzyl bromides.
| Substituent (X) in X-C₆H₄CH₂Cl | Rate Constant (k_solv) / s⁻¹ |
| 4-OCH₃ | 2.2 |
| 4-CH₃ | 1.8 x 10⁻³ |
| H | 3.2 x 10⁻⁵ |
| 4-Cl | 1.1 x 10⁻⁵ |
| 3-NO₂ | 2.0 x 10⁻⁷ |
| 4-NO₂ | 1.1 x 10⁻⁸ |
| 3,4-(NO₂)₂ | 1.1 x 10⁻⁸ |
Data adapted from Richard, J. P., et al. (2011). J. Am. Chem. Soc.[4]
Analysis and Discussion: Unraveling Substituent Effects
The data clearly demonstrates that electron-donating groups like methoxy (4-OCH₃) and methyl (4-CH₃) significantly accelerate the reaction rate compared to the unsubstituted benzyl chloride. Conversely, electron-withdrawing groups such as chloro (4-Cl) and nitro (3-NO₂, 4-NO₂) drastically decrease the reaction rate.
This trend can be rationalized by considering the transition from an Sₙ2 to an Sₙ1 mechanism.
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ and -CH₃ stabilize the developing positive charge in the transition state. In the case of a more Sₙ1-like mechanism, they strongly stabilize the benzylic carbocation intermediate through resonance and inductive effects. This stabilization lowers the activation energy and increases the reaction rate. The significantly faster rate of the 4-methoxybenzyl chloride suggests a mechanism with substantial Sₙ1 character.[5]
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ destabilize the developing positive charge in the transition state and the carbocation intermediate. This increases the activation energy and slows down the reaction. For these substrates, the reaction is more likely to proceed through a more classic Sₙ2 pathway, where the buildup of positive charge on the benzylic carbon is less pronounced.[5]
The Hammett Relationship: Quantifying Substituent Effects
The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on reaction rates. It is expressed as:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which reflects the electronic effect of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
A plot of log(k/k₀) versus σ for a series of substituted benzyl bromides often yields a linear relationship. The sign and magnitude of ρ provide valuable mechanistic insights.
-
A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting a buildup of positive charge in the transition state (characteristic of Sₙ1 or Sₙ1-like Sₙ2 reactions).
-
A positive ρ value suggests that the reaction is accelerated by electron-withdrawing groups, indicating a buildup of negative charge in the transition state.
For the solvolysis of benzyl halides, a V-shaped or curved Hammett plot is often observed. This is indicative of a change in mechanism from Sₙ1 for electron-donating substituents to Sₙ2 for electron-withdrawing substituents.[6][7]
Caption: Conceptual Hammett plot illustrating the change in mechanism for benzyl bromide solvolysis.
Conclusion and Future Directions
The reaction kinetics of substituted benzyl bromides are a rich area of study, offering fundamental insights into the interplay of electronic effects and reaction mechanisms. This guide has provided a framework for understanding these reactions, from the underlying theory to practical experimental considerations and data analysis.
For professionals in drug development and synthetic chemistry, a deep understanding of these kinetic principles is invaluable. It allows for the rational selection of substrates and reaction conditions to achieve desired outcomes, troubleshoot problematic reactions, and ultimately, accelerate the discovery and development of new chemical entities. Future research in this area may focus on more complex systems, including the influence of novel catalysts and solvent systems on the reaction kinetics of substituted benzyl bromodes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainly.in [brainly.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.viu.ca [web.viu.ca]
A Comparative Guide to the Characterization of 2-Chloro-6-(trifluoromethyl)benzyl Bromide Derivatives by X-ray Crystallography
This guide provides an in-depth technical comparison of X-ray crystallography for the structural characterization of 2-Chloro-6-(trifluoromethyl)benzyl bromide derivatives. It is intended for researchers, scientists, and professionals in drug development who require a precise understanding of molecular structures to advance their work.
The 2-chloro-6-(trifluoromethyl)benzyl halide framework is a critical structural motif in medicinal chemistry and materials science. Its derivatives are explored for a variety of applications, leveraging the unique electronic properties conferred by the trifluoromethyl and chloro substituents.[1] Accurate determination of the three-dimensional atomic arrangement of these molecules is paramount for understanding structure-activity relationships (SAR), designing novel therapeutic agents, and engineering new materials.[2][3]
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions.[2][3][4] This guide will explore the principles of X-ray crystallography, detail the experimental workflow, compare it with other analytical techniques, and provide actionable protocols for researchers.
The Foundational Role of X-ray Crystallography
X-ray crystallography is an analytical technique that provides detailed information about the internal lattice of crystalline substances.[4] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a periodic crystal lattice. This interaction causes the X-ray beam to diffract into many specific directions, creating a unique pattern of reflections.[5] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, and from this, the positions of the atoms can be determined.[5]
For complex organic molecules like derivatives of this compound, SC-XRD is unparalleled in its ability to provide unambiguous structural data. This includes:
-
Molecular Conformation: Determining the exact spatial arrangement of the atoms.
-
Stereochemistry: Assigning the absolute configuration of chiral centers.
-
Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing and can influence physical properties.
The Experimental Workflow: From Crystal to Structure
The successful determination of a crystal structure is a multi-step process that demands careful execution. The following diagram outlines the typical workflow for single-crystal X-ray diffraction.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Causality in Experimental Choices
-
Crystal Quality is Paramount: The quality of the diffraction data is directly dependent on the quality of the crystal. A suitable crystal should be a single, well-formed entity, typically between 0.1 and 0.3 mm in its dimensions, and free from significant defects like cracks or twinning.[5] The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening to find the optimal conditions for growing high-quality crystals.
-
Cryo-cooling for Data Quality: Data collection is often performed at low temperatures (around 100 K). This is done to minimize the thermal vibration of atoms, which leads to sharper diffraction spots and higher resolution data, ultimately resulting in a more precise structural model.
Comparative Analysis with Other Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques. Each method provides complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Precise 3D molecular structure, bond lengths/angles, stereochemistry, intermolecular interactions.[2][4] | Unambiguous structural determination. | Requires a high-quality single crystal; structure is in the solid state. |
| Powder XRD | Crystal system, unit cell parameters, phase purity.[6][7] | Useful for bulk sample analysis; does not require single crystals. | Does not provide detailed atomic coordinates or bond information. |
| NMR Spectroscopy | Connectivity of atoms, solution-state conformation, dynamic processes.[6][8] | Provides data on the molecule's structure and behavior in solution. | Does not give precise bond lengths/angles; interpretation can be complex. |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[6] | High sensitivity; determines molecular formula. | Provides no information on 3D structure or connectivity. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast and non-destructive. | Provides limited structural information. |
The following diagram illustrates the complementary nature of these techniques.
Caption: Complementary analytical techniques for molecular characterization.
Experimental Protocols
The following are generalized, yet detailed, protocols that serve as a starting point for the synthesis and crystallographic analysis of a novel this compound derivative.
Protocol 1: Synthesis of a Representative Derivative
This protocol describes a nucleophilic substitution reaction, a common method for derivatizing benzyl bromides.
-
Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen nucleophile (e.g., a substituted phenol or amine, 1.0 mmol) in a suitable dry solvent (e.g., acetone, acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 mmol) to the solution to deprotonate the nucleophile.
-
Addition of Benzyl Bromide: Slowly add a solution of this compound (1.1 mmol) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at an appropriate temperature (e.g., room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final derivative.[6]
-
Initial Characterization: Confirm the identity of the purified product using NMR and mass spectrometry.[6][8]
Protocol 2: Crystal Growth
-
Solvent Screening: Dissolve a small amount of the purified compound (5-10 mg) in various solvents of differing polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol) to find a solvent in which the compound is sparingly soluble.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a small vial. Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Crystal Harvesting: Once well-formed crystals appear, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.
Protocol 3: Single-Crystal X-ray Data Collection
-
Crystal Mounting: Select a suitable crystal and mount it on a cryo-loop, which is then attached to a goniometer head.[2]
-
Data Collection Setup: Place the goniometer on the diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically 100 K).
-
Unit Cell Determination: An initial series of diffraction images are collected to determine the unit cell parameters and crystal system.
-
Data Collection Strategy: A data collection strategy is calculated to ensure complete and redundant data are collected to the desired resolution.[9]
-
Full Data Collection: The full diffraction dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[2][9]
Data Interpretation and Validation
After data collection, the raw data is processed to yield a list of reflection intensities. Software is then used to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data.
The quality of the final crystal structure is assessed by several metrics, including:
-
R1-factor: A measure of the agreement between the observed and calculated structure factor amplitudes.
-
wR2-factor: A weighted R-factor based on squared structure factor amplitudes.
-
Goodness-of-Fit (GooF): Should be close to 1 for a good model.
A low R1 value (typically < 0.05 for small molecules) indicates a good fit between the model and the experimental data.
Conclusion
X-ray crystallography is an indispensable tool for the definitive structural characterization of this compound derivatives. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms, which is crucial for rational drug design and the development of new materials. While other analytical techniques such as NMR and mass spectrometry are vital for a complete picture, they serve to complement the unambiguous structural data provided by a high-quality single-crystal X-ray diffraction experiment. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to successfully apply this powerful technique in their work.
References
- 1. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. rigaku.com [rigaku.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-6-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the purity of starting materials and intermediates is a cornerstone of reproducible research and the development of safe and effective pharmaceuticals. 2-Chloro-6-(trifluoromethyl)benzyl bromide is a key building block in medicinal chemistry, valued for the introduction of the 2-chloro-6-(trifluoromethyl)benzyl moiety. Its reactivity, however, necessitates stringent purity control to avoid side reactions and the introduction of unwanted impurities that can compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound. As a Senior Application Scientist, my focus is not just on the "how," but the "why" – explaining the rationale behind the choice of analytical methods and the interpretation of the resulting data. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), alongside the foundational technique of Elemental Analysis.
The Importance of Purity in Pharmaceutical Intermediates
The quality of a pharmaceutical intermediate like this compound directly impacts the entire downstream synthetic process.[1] Impurities can lead to:
-
Reduced yield and formation of by-products: Impurities can compete in subsequent reactions, leading to a less efficient synthesis and a more complex purification process.
-
Altered pharmacological or toxicological profiles: Even small amounts of structurally similar impurities can have significantly different biological activities, potentially leading to adverse effects.
-
Regulatory hurdles: Regulatory bodies like the FDA and EMA have strict guidelines on the control of impurities in drug substances.[2][3] A well-characterized intermediate is a prerequisite for a successful drug filing.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the radical bromination of 2-chloro-6-(trifluoromethyl)toluene. This process, while effective, can lead to several potential impurities:
-
Unreacted Starting Material: Residual 2-chloro-6-(trifluoromethyl)toluene.
-
Over-brominated Species: 2-Chloro-6-(trifluoromethyl)benzylidene bromide (dibrominated product).
-
Ring-brominated Isomers: Bromination at various positions on the aromatic ring.
-
Solvent-related Impurities: Residual solvents from the reaction and purification steps.
-
Degradation Products: Benzyl bromides can be susceptible to hydrolysis, leading to the corresponding benzyl alcohol.
A thorough understanding of the synthetic pathway is crucial for developing analytical methods that can effectively separate and quantify these potential impurities.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique depends on the specific information required. A multi-pronged approach, leveraging the strengths of different methods, is often the most robust strategy.
| Parameter | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Elemental Analysis |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation based on the differential partitioning of analytes between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Combustion of the sample to convert elements into simple gases, which are then quantified. |
| Information Provided | Structural elucidation, identification of impurities, and quantitative analysis (qNMR). | Quantitative determination of purity and impurity profiles. | Identification and quantification of volatile and semi-volatile impurities. | Determination of the elemental composition (C, H, N, halogens). |
| Strengths | - Provides detailed structural information.- Can be a primary ratio method for quantification.- Non-destructive. | - High precision and accuracy for quantification.- Applicable to a wide range of compounds.- Well-established and widely available. | - High sensitivity and selectivity.- Provides molecular weight and fragmentation data for identification.- Excellent for volatile impurities. | - Confirms the elemental formula of the main component.- Can indicate the presence of inorganic impurities. |
| Limitations | - Lower sensitivity compared to chromatographic methods.- Can be complex to interpret for complex mixtures.- Requires deuterated solvents. | - Does not provide definitive structural information on its own.- Method development can be time-consuming.- Not suitable for very volatile or non-UV active compounds without specialized detectors. | - Limited to thermally stable and volatile compounds.- Potential for analyte degradation at high temperatures.- Matrix effects can influence ionization. | - Does not provide information on the nature of organic impurities.- Requires a relatively pure sample for accurate results.- Destructive technique. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both qualitative and quantitative analysis of this compound. Both ¹H and ¹⁹F NMR are highly informative.
Workflow for NMR Purity Assessment
Caption: Workflow for quantitative NMR (qNMR) analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a "fingerprint" of the molecule, with characteristic signals for the benzylic protons (-CH₂Br) and the aromatic protons.
-
Expected Chemical Shifts (based on similar structures):
-
-CH₂Br: ~4.5-4.8 ppm (singlet)
-
Aromatic Protons: ~7.3-7.7 ppm (multiplets)
-
¹⁹F NMR Spectroscopy
Given the trifluoromethyl group, ¹⁹F NMR is an exceptionally clean and sensitive technique for assessing purity. The CF₃ group should appear as a sharp singlet. The presence of other fluorine-containing impurities would be readily apparent as additional signals.
-
Expected Chemical Shift (based on similar structures):
Experimental Protocol for ¹H and ¹⁹F NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: 30° pulse, 2-second relaxation delay, 16-32 scans.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum.
-
Typical parameters: 30° pulse, 2-second relaxation delay, 64-128 scans.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the product and any identified impurities.
-
For quantitative analysis, compare the integral of a product signal to the integral of the internal standard.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high precision and robustness. A reversed-phase HPLC method with UV detection is well-suited for this aromatic compound.
Workflow for HPLC Purity Assessment
Caption: General workflow for HPLC purity analysis.
Experimental Protocol for HPLC
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
-
20-25 min: 90% B
-
25-27 min: 90% to 60% B
-
27-30 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in acetonitrile.
This gradient method is designed to elute the main, more nonpolar product, while also providing good separation of potentially more polar (e.g., hydrolyzed alcohol) and less polar (e.g., over-brominated) impurities.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities, such as residual starting material and solvents.[8][9]
Workflow for GC-MS Impurity Analysis
Caption: Workflow for the analysis of volatile impurities by GC-MS.
Experimental Protocol for GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve approximately 1-2 mg/mL of the sample in a high-purity solvent like dichloromethane or ethyl acetate.
This method allows for the separation of the starting material, the product, and potential over-brominated by-products based on their differing boiling points. The mass spectrometer provides definitive identification of these components.
Elemental Analysis
Elemental analysis provides the fundamental percentage of carbon, hydrogen, and halogens (chlorine, bromine) in the sample.[9] This technique is crucial for confirming the empirical formula of the synthesized compound.
Experimental Protocol for Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the purified sample (typically 2-5 mg) is required.
-
Instrumentation: A CHN analyzer for carbon and hydrogen, and a combustion method with subsequent titration or ion chromatography for halogens.
-
Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, HX) are separated and quantified.
-
Data Comparison: The experimental percentages of C, H, Cl, and Br are compared to the theoretical values for C₈H₅BrClF₃.
Theoretical vs. Expected Experimental Values
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 35.13 | 34.83 - 35.43 |
| Hydrogen (H) | 1.84 | 1.54 - 2.14 |
| Chlorine (Cl) | 12.96 | 12.46 - 13.46 |
| Bromine (Br) | 29.22 | 28.72 - 29.72 |
A significant deviation from these values suggests the presence of impurities or that the desired compound was not successfully synthesized.
Conclusion and Recommendations
A comprehensive assessment of the purity of synthesized this compound requires a multi-faceted analytical approach.
-
For initial characterization and structural confirmation, ¹H and ¹⁹F NMR are indispensable.
-
For accurate quantification of purity and detection of non-volatile impurities, a validated HPLC method is the gold standard.
-
To identify and quantify residual starting materials and other volatile by-products, GC-MS is the most suitable technique.
-
To confirm the elemental composition and rule out inorganic impurities, Elemental Analysis should be performed on the purified material.
By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important synthetic intermediate, thereby building a solid foundation for successful and reproducible downstream applications. The validation of these analytical methods according to established guidelines, such as those from the ICH, is a critical step in ensuring the reliability of the generated data.[1][10][11][12][13]
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 11. wjarr.com [wjarr.com]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for Reactions of 2-Chloro-6-(trifluoromethyl)benzyl bromide
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic building blocks is a cornerstone of innovation. Among these, 2-Chloro-6-(trifluoromethyl)benzyl bromide presents a unique challenge and opportunity. Its sterically hindered ortho-substituted framework, combined with the electron-withdrawing nature of both the chloro and trifluoromethyl groups, dictates a careful selection of catalytic systems to achieve desired chemical transformations efficiently. This guide provides an in-depth, objective comparison of prevalent catalytic systems for reactions involving this substrate, supported by experimental data from analogous systems to inform your synthetic strategy.
Introduction to the Substrate: A Profile of Reactivity
This compound is a valuable synthon, incorporating a trifluoromethyl group that can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. However, the very features that make it attractive also render it a challenging substrate for classical nucleophilic substitution and cross-coupling reactions. The ortho-chloro and trifluoromethyl groups create significant steric hindrance around the benzylic carbon, while their electron-withdrawing character deactivates the aromatic ring, influencing the oxidative addition step in many cross-coupling cycles.
This guide will explore and compare the following catalytic approaches for the transformation of this compound and structurally related substrates:
-
Palladium-Catalyzed Cross-Coupling Reactions
-
Nickel-Catalyzed Cross-Coupling Reactions
-
Copper-Catalyzed Cross-Coupling Reactions
-
Photocatalytic Systems
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium catalysis is the most established and versatile method for cross-coupling reactions. For substrates like this compound, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are of primary interest.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For sterically hindered benzyl bromides, the choice of ligand and base is critical to overcome the steric hindrance and achieve high yields.[1]
Mechanism: The catalytic cycle begins with the oxidative addition of the benzyl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (or its derivative) and subsequent reductive elimination to yield the desired diarylmethane product and regenerate the Pd(0) catalyst.[2]
Causality in Experimental Choices: The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), is crucial.[3][4] These ligands promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition of the sterically hindered benzyl bromide, and accelerate the reductive elimination step. The choice of a suitable base, often a carbonate or phosphate, is also critical for the efficiency of the transmetalation step.[3]
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
For the synthesis of benzylic amines, the Buchwald-Hartwig amination is a powerful tool. This reaction couples an amine with an organohalide. The challenge with sterically hindered substrates lies in promoting the C-N bond-forming reductive elimination.
Mechanism: The reaction proceeds via oxidative addition of the benzyl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired amine product.[5][6]
Causality in Experimental Choices: The use of highly active and sterically demanding ligands is paramount. Ligands like Josiphos or Buchwald's biaryl phosphines can create a coordinatively unsaturated palladium center that facilitates both the oxidative addition and the crucial C-N reductive elimination.[7] Strong, non-nucleophilic bases such as sodium tert-butoxide are often required to deprotonate the amine and generate the active palladium-amido intermediate.[8]
Diagram: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Reactive Alternative
Nickel catalysts have emerged as a powerful and more sustainable alternative to palladium for a variety of cross-coupling reactions.[9] For electron-deficient and sterically hindered substrates, nickel can offer unique reactivity.
Advantages over Palladium:
-
Lower Cost and Higher Abundance: Nickel is significantly more earth-abundant and less expensive than palladium.
-
Unique Reactivity: Nickel catalysts can sometimes be more effective for coupling with challenging substrates, such as aryl chlorides, and can proceed through different mechanistic pathways, including radical mechanisms.
Comparative Performance: In a head-to-head study of Suzuki-Miyaura sp2-sp2 cross-coupling, it was found that while palladium catalysis is generally more developed, nickel catalysis can be a viable alternative, though ligand development is less mature.[10] For benzyl halides, nickel's propensity to engage in single-electron transfer (SET) pathways can be advantageous.
Copper-Catalyzed Cross-Coupling: Mild Conditions and Unique Selectivity
Copper catalysis offers a complementary approach, often proceeding under milder conditions and with different selectivity compared to palladium and nickel.
Sonogashira-Type Couplings
While the traditional Sonogashira reaction employs a palladium catalyst with a copper co-catalyst, copper-only systems have been developed for the coupling of aryl halides with terminal alkynes.[11][12] These reactions can be more cost-effective and avoid the use of palladium.
Mechanism: The mechanism of copper-catalyzed Sonogashira-type reactions is believed to involve the formation of a copper acetylide, which then reacts with the organohalide. The exact mechanism can vary depending on the ligands and reaction conditions.[11]
Photocatalytic Systems: A Modern Approach to Radical-Mediated Transformations
Visible-light photocatalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. For benzyl halides, this approach offers a powerful alternative to traditional transition-metal-catalyzed cross-coupling.
Giese-Type Reactions
A notable example is the cooperative catalytic coupling of benzyl chlorides and bromides with electron-deficient alkenes.[13] This method utilizes a photocatalyst in conjunction with a nucleophilic co-catalyst (e.g., lutidine) to generate a benzyl radical, which then undergoes a Giese-type addition to an alkene.
Mechanism: The benzyl bromide is first converted to a more easily reducible intermediate by the nucleophilic co-catalyst. This intermediate is then reduced by the excited photocatalyst via single-electron transfer to generate the benzyl radical.[14]
Advantages:
-
Mild Reaction Conditions: These reactions are often performed at room temperature under visible light irradiation.
-
Orthogonal Reactivity: The radical-based mechanism provides a different reactivity profile, which can be advantageous for substrates that are challenging for traditional cross-coupling reactions.
Comparative Data Summary
The following table provides a qualitative and quantitative comparison of the different catalytic systems for reactions analogous to those with this compound.
| Catalytic System | Typical Reaction | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium | Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77-90 | 84-91[3] | Broad scope, high functional group tolerance | High cost, potential for catalyst poisoning |
| Palladium | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | High[7] | Versatile for C-N bond formation | Requires strong base, sensitive to air/moisture |
| Palladium/Copper | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Amine | Various | RT-100 | Good-Excellent[15] | Reliable for C(sp²)-C(sp) bonds | Requires co-catalyst, potential for alkyne homocoupling |
| Nickel | Suzuki-Miyaura | NiCl₂(dppf) | K₃PO₄ | Dioxane | 100 | Varies[10] | Lower cost, unique reactivity for some substrates | Less developed ligand scope, can be more sensitive |
| Copper | Sonogashira-type | CuI / Ligand | Base | Various | Varies | Good[11] | Palladium-free, cost-effective | Generally requires aryl iodides, scope can be limited |
| Photocatalytic | Giese-type Addition | Ir-based photocatalyst / Lutidine | DIPEA | MeCN | 70 | High[13] | Very mild conditions, radical pathway | Requires specific light source, substrate scope can differ |
Note: Yields are based on analogous systems and may vary for this compound.
Detailed Experimental Protocols
The following are representative, detailed protocols for key reactions, which can be adapted for this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Benzyl Bromide[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous THF and deionized water (10:1 v/v)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add the THF/water solvent mixture via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Photocatalytic Giese-Type Reaction of a Benzyl Bromide[13]
Materials:
-
This compound (1.0 equiv)
-
Electron-deficient alkene (e.g., acrylonitrile, 3.0 equiv)
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst, 0.5 mol%)
-
3,5-Lutidine (0.7 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In a reaction vial, dissolve this compound, the alkene, the photocatalyst, lutidine, and DIPEA in acetonitrile.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Seal the vial and place it in a photoreactor equipped with blue LEDs, maintaining a constant temperature (e.g., 70 °C).
-
Irradiate the reaction mixture with stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The choice of a catalytic system for reactions involving this compound is a multi-faceted decision that depends on the desired transformation, cost considerations, and available equipment.
-
Palladium-based systems remain the most versatile and well-understood, offering reliable methods for a wide range of cross-coupling reactions, provided that appropriate bulky and electron-rich ligands are employed to overcome the steric and electronic challenges of the substrate.
-
Nickel catalysis presents a cost-effective and highly reactive alternative, which may prove advantageous for certain transformations, although further optimization of ligands and conditions may be required.
-
Copper catalysis offers a milder and palladium-free option for specific reactions like Sonogashira-type couplings.
-
Photocatalysis represents the cutting-edge, providing access to radical-mediated pathways under exceptionally mild conditions, which can be particularly useful for complex and sensitive molecules.
As the field of catalysis continues to evolve, the development of new ligands and more sustainable metal catalysts will undoubtedly expand the synthetic toolbox for challenging substrates like this compound, enabling the synthesis of the next generation of pharmaceuticals and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 10. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 13. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
The Strategic Advantage of 2-Chloro-6-(trifluoromethyl)benzyl bromide in Advanced Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development, the selection of appropriate building blocks is paramount to achieving desired molecular properties and biological activity. Among the vast arsenal of alkylating agents, substituted benzyl halides play a crucial role in introducing the versatile benzyl moiety. This guide provides an in-depth technical analysis of 2-Chloro-6-(trifluoromethyl)benzyl bromide (CAS No. 886500-26-1), a strategically functionalized reagent, and offers a comparative perspective against other common benzylating agents.
The Impact of Substitution: Unpacking the Reactivity of this compound
The synthetic utility of a benzyl bromide is fundamentally dictated by the electronic and steric nature of its aromatic ring substituents. In the case of this compound, the presence of two potent electron-withdrawing groups, a chlorine atom and a trifluoromethyl group, at the ortho positions significantly influences its reactivity.
The trifluoromethyl (-CF3) group is a cornerstone in contemporary drug design, known to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[1] The combined electron-withdrawing effects of the chloro and trifluoromethyl groups in this compound are anticipated to modulate the reactivity of the benzylic carbon, making it a highly effective electrophile for nucleophilic substitution reactions. This enhanced reactivity can be a double-edged sword, offering the potential for high-yield, rapid reactions but also necessitating careful control of reaction conditions to avoid side products.
Performance in Application: A Case Study in Medicinal Chemistry
While direct head-to-head comparative studies with extensive quantitative data for this compound are not abundant in publicly available literature, its value can be inferred from the applications of closely related analogues in pharmaceutical research. A notable example is the synthesis of novel benzyl guanidine derivatives with potent antibacterial activity. In a study focused on developing new antimicrobial agents, a series of benzyl guanidines were synthesized, with one of the most active compounds featuring a 2-chloro-3-(trifluoromethyl)benzyloxy moiety.[2] This strongly suggests the use of a corresponding benzyl halide in the synthesis. The high potency of this derivative, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range against both Staphylococcus aureus and Escherichia coli, underscores the significant contribution of the substituted benzyl group to the compound's biological activity.[2]
The general synthetic route to such compounds involves the N-alkylation of a suitable precursor with the substituted benzyl halide.[2] This highlights the role of reagents like this compound in the late-stage functionalization of complex molecules, a critical strategy in drug discovery for optimizing lead compounds.
Comparative Analysis with Alternative Benzylating Agents
The choice of a benzylating agent is a critical decision in a synthetic workflow. Below is a comparative overview of this compound against more conventional alternatives.
| Feature | This compound | Benzyl Bromide | Benzyl Chloride | 4-Methoxybenzyl Chloride (PMB-Cl) |
| Reactivity | High (activated by two electron-withdrawing groups) | High | Moderate | High (activated by electron-donating group) |
| Leaving Group | Excellent (Bromide) | Excellent (Bromide) | Good (Chloride) | Good (Chloride) |
| Key Structural Contribution | Introduces chloro and trifluoromethyl groups for enhanced lipophilicity and metabolic stability. | Introduces an unsubstituted benzyl group. | Introduces an unsubstituted benzyl group. | Introduces a p-methoxybenzyl group, which can be cleaved under milder oxidative conditions. |
| Typical Applications | Pharmaceutical and agrochemical synthesis where the -CF3 group is desired for biological activity. | General purpose benzylation for protecting groups or as a core structural element. | A more economical alternative to benzyl bromide for general benzylation. | Used as a protecting group for alcohols, readily removed by DDQ or CAN. |
| Considerations | Potentially higher cost and requires careful handling due to high reactivity. | Standard benzylating agent, widely available. | Lower reactivity than the bromide, may require more forcing conditions. | The protecting group is sensitive to oxidative conditions. |
Experimental Protocols: A Guide to Application
The following protocols are generalized procedures for N-alkylation and O-alkylation reactions, which are primary applications for benzyl halides like this compound. These should be adapted and optimized for specific substrates.
Protocol 1: N-Alkylation of an Amine
This protocol is based on general procedures for the N-alkylation of amines with benzyl halides.[3]
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine substrate and anhydrous DMF.
-
Add anhydrous potassium carbonate to the suspension and stir for 15 minutes at room temperature.
-
Add this compound dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for N-Alkylation
Caption: Step-by-step workflow for the N-alkylation of an amine.
Protocol 2: O-Alkylation of a Phenol
This protocol is a general procedure for the Williamson ether synthesis using a benzyl halide.
Materials:
-
Phenol substrate (1.0 eq)
-
This compound (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phenol substrate in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship of Reagent Choice and Synthetic Outcome
Caption: Decision matrix for selecting a benzylating agent.
Conclusion
This compound is a highly valuable, albeit specialized, reagent in the synthetic chemist's toolbox. Its unique substitution pattern imparts enhanced reactivity and, more importantly, introduces key structural motifs that are highly sought after in the design of modern pharmaceuticals and agrochemicals. While its higher reactivity necessitates careful handling and optimization of reaction conditions, the potential benefits in terms of improved biological activity and metabolic stability of the final products make it a strategic choice for advanced synthetic applications. For researchers and drug development professionals, understanding the nuanced reactivity and potential applications of such specialized reagents is key to unlocking new avenues in molecular design and innovation.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-(trifluoromethyl)benzyl bromide
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-6-(trifluoromethyl)benzyl bromide (CAS No. 886500-26-1), a halogenated organic compound. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: Why Special Disposal is Necessary
This compound is a reactive compound with a significant hazard profile that dictates its handling and disposal methods. Its chemical structure, containing chlorine, fluorine, and bromine, classifies it as a halogenated organic compound .[1][2] This classification is the primary determinant for its waste stream segregation.
Key Hazards:
-
Corrosivity: The compound is classified as Skin Corrosion Category 1B, meaning it can cause severe skin burns and eye damage upon contact.[3][4] Accidental exposure requires immediate and thorough flushing of the affected area with water and prompt medical attention.[4]
-
Respiratory Irritation: Vapors and mists of this chemical can cause respiratory irritation.[3] Therefore, all handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Lachrymator: It is a lachrymator, a substance that irritates the eyes and causes tearing.[5]
-
Reactivity: It is incompatible with strong bases and oxidizing agents.[3] Contact with moisture can also be a concern.[3]
Hazard Summary Table
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Examples |
| Skin Corrosion 1B | Causes severe skin burns and eye damage.[3] | GHS05 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Serious Eye Damage 1 | Causes serious eye damage.[3] | GHS05 | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| STOT SE 3 | May cause respiratory irritation.[3] | GHS07 | P261: Avoid breathing mist or vapors.[5] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with the initial handling of the waste and ends with its collection by a licensed disposal company. The following workflow is designed to ensure safety and compliance at every stage.
Step 1: Immediate Waste Containment at the Point of Generation
All waste, whether it is residual chemical, contaminated personal protective equipment (PPE), or spill cleanup materials, must be managed appropriately from the moment it is generated.
-
Chemical Residues: Any unreacted or residual this compound should be collected for disposal. Do not attempt to neutralize it in the lab unless you are following a specifically approved and validated procedure.
-
Contaminated Materials: This includes items such as disposable gloves, weigh boats, pipette tips, and absorbent pads used during handling or spill cleanup. These items are considered contaminated waste and must be disposed of accordingly.
Step 2: Waste Segregation - The Critical Divide
Proper waste segregation is paramount to safe and cost-effective disposal.[8]
-
Halogenated vs. Non-Halogenated Waste: this compound waste must be placed in a designated "Halogenated Organic Waste" container.[1][9] Never mix halogenated waste with non-halogenated organic waste.[8][9] The co-mingling of these waste streams can complicate the disposal process and significantly increase costs, as the entire mixture must then be treated as halogenated waste.[2][8]
Step 3: Proper Waste Container Selection and Labeling
-
Container Choice: Use only compatible, leak-proof containers with secure screw-top caps, typically provided by your institution's Environmental Health and Safety (EHS) department or a licensed waste management provider.[2][8] Polyethylene containers are often a suitable choice.[6]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[2] The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "Waste this compound".[9] If it is a mixed waste stream, all components should be listed.
Step 4: Safe Storage of Waste Containers
-
Location: Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be in a well-ventilated location, away from incompatible materials.[6]
-
Secondary Containment: The primary waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[2][9]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's EHS department or the designated hazardous waste management provider to arrange for pickup.[2] Do not allow waste to accumulate in the lab for extended periods.
Disposal Decision Flowchart
Caption: Disposal decision workflow for laboratory chemical waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Spill Cleanup Protocol
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[3] For larger spills, respiratory protection may be necessary.[3]
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[3][10]
-
Absorb and Collect: Carefully absorb the spilled material.[3] Sweep or shovel the absorbent material into a suitable, labeled container for disposal as halogenated organic waste.[3] Do not use combustible materials like paper towels for large spills.
-
Decontaminate the Area: Clean the spill area with an appropriate decontaminating solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.[3]
First Aid for Exposure
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][11] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air.[11] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4][11] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's hazards, adhering to a strict segregation and containment protocol, and being prepared for emergencies, researchers can ensure that their work's impact is confined to the advancement of science, not the detriment of their safety or the environment. Always consult your institution's specific waste management plan and the Safety Data Sheet (SDS) for the most detailed and current information.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.pt [fishersci.pt]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. tcichemicals.com [tcichemicals.com]
Navigating the Safe Handling of 2-Chloro-6-(trifluoromethyl)benzyl bromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a routine yet critical task. Among the vast array of reagents utilized, halogenated aromatic compounds such as 2-Chloro-6-(trifluoromethyl)benzyl bromide are invaluable building blocks. However, their utility is matched by their potential hazards, necessitating a robust and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedurally-grounded framework for handling this reactive chemical with the highest degree of safety and confidence.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound (CAS No. 886500-26-1) is a potent chemical intermediate. Its molecular structure, featuring a benzyl bromide moiety combined with chloro and trifluoromethyl groups, confers significant reactivity, which is desirable for synthesis but also presents notable hazards.
The primary dangers associated with this compound are its corrosive nature and its action as a lachrymator. The Safety Data Sheet (SDS) classifies it as a substance that causes severe skin burns and serious eye damage , and it may cause respiratory irritation .[1][2] The benzyl bromide group makes it a potent alkylating agent, meaning it can react with biological nucleophiles, such as DNA and proteins, leading to cellular damage. The presence of halogen atoms can enhance this reactivity and toxicity. Furthermore, as a lachrymator, even low-level vapor exposure can cause intense eye irritation and tearing, serving as an immediate and potent warning sign of exposure.
Due to these properties, a thorough risk assessment is the mandatory first step before any procedure. This involves not only understanding the chemical's intrinsic hazards but also evaluating the specific experimental context, including the quantities being used, the duration of the procedure, and the available engineering controls.
Personal Protective Equipment (PPE): An Impenetrable Barrier
A multi-layered PPE strategy is non-negotiable. Each component is selected to counteract a specific hazard posed by this compound.
| PPE Component | Specification | Rationale and In-Depth Considerations |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer butyl rubber or Viton® glove. | Causality : Halogenated aromatic compounds can be particularly aggressive towards common glove materials.[3] Nitrile provides good splash resistance and dexterity for incidental contact, but its resistance to prolonged exposure to halogenated solvents can be poor.[4][5] Butyl rubber offers superior resistance to a wide array of corrosive chemicals, including acids and esters, making it an excellent outer layer for extended handling.[6] The breakthrough time, which is the time it takes for a chemical to permeate the glove material, is a critical factor. For benzyl chloride, a related compound, breakthrough times for nitrile gloves can be very short (<10 minutes).[7] Therefore, for anything beyond brief, incidental contact, a more robust glove like butyl rubber is essential. Always consult the glove manufacturer's specific chemical resistance guide for quantitative breakthrough time data.[7][8][9] |
| Eye and Face Protection | Chemical splash goggles AND a full-face shield. | Causality : The severe eye damage risk necessitates a dual-protection approach.[1][2] Chemical splash goggles provide a seal around the eyes, protecting against splashes and vapors. However, the corrosive nature of this compound means that any facial skin contact can also lead to severe burns. A full-face shield protects the entire face from splashes and is a critical secondary barrier.[10] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a combination Organic Vapor/Acid Gas (OV/AG) cartridge. | Causality : This compound may cause respiratory irritation, and its vapors are harmful.[1] All handling of the solid or solutions should be performed within a certified chemical fume hood. However, in the event of a spill or if engineering controls are insufficient, respiratory protection is vital. The NIOSH color-coding system helps in the selection of the correct cartridge. A black-coded Organic Vapor (OV) cartridge is necessary for the benzyl component, while a white-coded Acid Gas (AG) cartridge is required due to the potential for the compound to hydrolyze into hydrobromic acid, especially in the presence of moisture.[11][12][13] A yellow-coded combination OV/AG cartridge provides protection against both hazards.[11] |
| Protective Clothing | A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended. | Causality : A standard lab coat provides a basic barrier against incidental contact. Given the severe skin corrosive nature of the chemical, ensuring no skin is exposed is paramount. A chemical-resistant apron provides an additional layer of protection over the torso, where splashes are most likely to occur. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a controlled experimental environment.
Preparation and Pre-Handling Checklist
-
Verify Engineering Controls : Ensure the chemical fume hood is operational and has a valid certification. The face velocity should be between 80-120 feet per minute.
-
Assemble all Materials : Before bringing the chemical into the fume hood, ensure all necessary glassware, reagents, and quenching solutions are present and within easy reach.
-
Prepare for Emergencies : Locate the nearest safety shower and eyewash station. Ensure a spill kit containing appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) and a neutralizing agent for corrosive materials is readily available.[1][10][14]
-
Don PPE : Put on all required PPE before handling the primary container.
Handling and Experimental Procedure
The following workflow diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
-
Transfer : Conduct all transfers of the chemical, whether solid or in solution, within the fume hood. Use a spatula for solids and appropriate glassware for liquids. Keep the container sealed when not in use.
-
Reaction : Keep the fume hood sash at the lowest possible height that still allows for comfortable work. This maximizes the capture of any vapors.
-
Post-Reaction : Upon completion of the reaction, any excess reagent must be quenched. A common method is to slowly add a solution of sodium bicarbonate or another weak base to neutralize its reactivity. This should be done in the reaction vessel before any workup.
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is critical to mitigate the hazard.
Minor Spill (Contained within a Fume Hood)
-
Alert Personnel : Inform others in the lab of the spill.
-
Containment : If the spill is a liquid, create a dike around it using an inert absorbent material like vermiculite or sand.[10][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.[15]
-
Absorption : Cover the spill with the absorbent material, working from the outside in.[10]
-
Collection : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.[16]
Major Spill (Outside of a Fume Hood) or Personnel Exposure
-
Evacuate : Immediately evacuate the area. If clothing is contaminated, proceed directly to the safety shower and remove the clothing while showering. If eye contact occurs, flush with the eyewash station for at least 15 minutes.[2]
-
Alert : Activate the fire alarm to alert emergency personnel and notify your institution's environmental health and safety (EHS) office.
-
Isolate : Close the doors to the laboratory to contain the vapors.
-
Do Not Re-enter : Wait for trained emergency responders to handle the cleanup.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
Waste Segregation
Due to the presence of halogens (chlorine and bromine), all waste containing this compound must be segregated into a "Halogenated Organic Waste" stream.[4][7][17] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[4][18] The EPA regulates halogenated organic compounds under specific waste codes (e.g., F001, F002).[19]
Containerization and Labeling
-
Container : Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap.
-
Labeling : The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical names of all constituents.[7]
-
Storage : Store the waste container in a designated satellite accumulation area, within secondary containment, until it is collected by EHS personnel.
Decontamination of Glassware
All glassware that has come into contact with the chemical must be decontaminated before being washed.[19]
-
Initial Rinse : In the fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to dissolve any residual chemical.
-
Collect Rinsate : This initial rinsate must be collected and disposed of as halogenated organic waste.
-
Secondary Wash : The glassware can then be washed with soap and water as usual.
By adhering to this comprehensive guide, researchers can confidently and safely utilize the synthetic potential of this compound while upholding the highest standards of laboratory safety.
References
- 1. westlab.com [westlab.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. static.csbsju.edu [static.csbsju.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 6. safety.duke.edu [safety.duke.edu]
- 7. scribd.com [scribd.com]
- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 9. acs.org [acs.org]
- 10. oshacode.com [oshacode.com]
- 11. workwearsolutions.net [workwearsolutions.net]
- 12. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. ehs.sfsu.edu [ehs.sfsu.edu]
- 16. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. wku.edu [wku.edu]
- 19. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
